Product packaging for Amoxicillin D4(Cat. No.:)

Amoxicillin D4

Cat. No.: B1165254
M. Wt: 369.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amoxicillin D4 is a useful research compound. Its molecular formula is C16H15D4N3O5S and its molecular weight is 369.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15D4N3O5S B1165254 Amoxicillin D4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15D4N3O5S

Molecular Weight

369.43

Appearance

Purity:99.7%White solid

Origin of Product

United States

Foundational & Exploratory

Amoxicillin D4: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Amoxicillin D4, a deuterated analog of the widely used β-lactam antibiotic, amoxicillin. This document provides a detailed overview of its primary application in research, focusing on its role as an internal standard in quantitative bioanalysis. It includes key chemical and physical properties, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and a summary of relevant quantitative data.

Introduction to this compound

This compound is a stable isotope-labeled version of amoxicillin where four hydrogen atoms on the phenyl group have been replaced with deuterium atoms.[1][2] This isotopic substitution results in a molecule that is chemically identical to amoxicillin but has a higher molecular weight.[3] This key difference allows it to be distinguished from the unlabeled (or "light") amoxicillin by mass spectrometry.

The primary and most critical use of this compound in a research setting is as an internal standard for the quantification of amoxicillin in various biological matrices, such as human plasma and urine.[4][5] In quantitative bioanalysis, especially in pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard is considered the gold standard. It co-elutes with the analyte of interest and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification of the target analyte.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Number 2673270-36-3
Molecular Formula C₁₆H₁₅D₄N₃O₅S
Molecular Weight 369.4 g/mol
Appearance White solid
Purity Chromatographic Purity >90%, Isotopic Enrichment: ≥99% deuterated forms (d₁-d₄)
Storage 2-8 °C in a well-closed container

Application in Quantitative Bioanalysis: LC-MS/MS

The most prominent application of this compound is in bioanalytical method development and validation for pharmacokinetic studies of amoxicillin. The following sections detail a typical experimental protocol for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with this compound as the internal standard for amoxicillin.

Experimental Protocol: Quantification in Human Plasma

This protocol is a composite of methodologies described in peer-reviewed research articles.

3.1.1. Sample Preparation: Solid Phase Extraction (SPE)

A solid-phase extraction method is employed to extract amoxicillin and clavulanic acid from human plasma.

  • Materials:

    • Human plasma (100 µL)

    • This compound internal standard working solution

    • 1% (v/v) Formic acid in water

    • Methanol

    • SPE cartridges (e.g., Phenomenex Strata-X)

  • Procedure:

    • To 100 µL of plasma, add a known amount of this compound internal standard solution.

    • Add 100 µL of 1% formic acid in water and vortex.

    • Centrifuge the sample.

    • Pre-condition the SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 1% formic acid in water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 1.0 mL of 1% formic acid in water, followed by 1.0 mL of water.

    • Dry the cartridge under nitrogen.

    • Elute the analytes with the mobile phase solution.

3.1.2. Chromatographic Conditions

The extracted samples are analyzed using a UPLC system.

ParameterConditionReference(s)
Column UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile: 2.0 mM Ammonium Formate in water (85:15, v/v)
Flow Rate 0.400 mL/min
Mode Isocratic
Injection Volume 5 µL

3.1.3. Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is used for detection and quantification.

ParameterConditionReference(s)
Ionization Mode Electrospray Ionization (ESI), Negative
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The following MRM transitions are monitored for the quantification of amoxicillin and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Amoxicillin364.00223.00
This compound (IS) 368.00 227.00
Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated bioanalytical method.

ParameterAmoxicillinReference(s)
Linear Range 10.0 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 10.0 ng/mL
Mean Extraction Recovery 99.6%
Intra- and Inter-batch Precision (%CV) 1.48 - 5.88%
Intra- and Inter-batch Accuracy 96.1 - 103.2%

Visualizing Workflows and Concepts

Bioanalytical Workflow for Amoxicillin Quantification

The following diagram illustrates the general workflow for the quantification of amoxicillin in a biological matrix using this compound as an internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with this compound (IS) plasma->add_is extraction Solid Phase Extraction (SPE) add_is->extraction elution Elution extraction->elution uplc UPLC Separation elution->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification (Peak Area Ratio) msms->quant report Report Results quant->report

Bioanalytical workflow for amoxicillin quantification.
Principle of Stable Isotope Dilution Analysis

This diagram illustrates the core principle of using a deuterated internal standard in quantitative mass spectrometry.

sida_principle cluster_sample Biological Sample cluster_is Internal Standard cluster_ms Mass Spectrometer cluster_quant Quantification analyte Amoxicillin (Analyte) ms Mass Analyzer (Distinguishes by Mass) analyte->ms is This compound (IS) is->ms ratio Ratio of Analyte Signal to IS Signal ms->ratio Signal Intensity

Principle of stable isotope dilution analysis.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of amoxicillin. Its use as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision, which is paramount for regulatory submissions and fundamental pharmacokinetic research. The detailed protocols and data presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical methods.analytical methods.

References

Amoxicillin-D4: A Technical Guide to its Chemical Structure, Isotopic Labeling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amoxicillin-D4, a deuterated analog of the widely used antibiotic amoxicillin. This document details its chemical structure, isotopic labeling, and its critical role as an internal standard in analytical methodologies.

Chemical Structure and Isotopic Labeling

Amoxicillin-D4 is a stable isotope-labeled version of amoxicillin where four hydrogen atoms on the phenyl ring of the D-(-)-α-amino-p-hydroxyphenylacetyl side chain have been replaced with deuterium atoms. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of amoxicillin.

The IUPAC name for Amoxicillin-D4 is (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][3][4] The four deuterium atoms are located on the aromatic ring of the 4-hydroxyphenyl group.[1]

Chemical Structure of Amoxicillin-D4

Caption: Chemical structure of Amoxicillin-D4, highlighting the core β-lactam ring structure.

Quantitative Data

Amoxicillin-D4 is synthesized to a high degree of chemical and isotopic purity to ensure its reliability as an internal standard. The following table summarizes key quantitative data for Amoxicillin-D4.

ParameterValueReferences
Molecular Formula C₁₆H₁₅D₄N₃O₅S
Molecular Weight 369.43 g/mol
Exact Mass 369.12964887 Da
Isotopic Purity ≥98% atom D
Chemical Purity ≥95% (typically >99% by HPLC)
CAS Number 2673270-36-3

Synthesis and Isotopic Labeling

While specific, detailed proprietary synthesis protocols for commercially available Amoxicillin-D4 are not publicly disclosed, the general principle involves the introduction of deuterium into the amoxicillin molecule. This is typically achieved through methods such as H-D exchange reactions. These reactions can be carried out on the target molecule or a late-stage intermediate in the synthesis, often using deuterium oxide (D₂O) as the deuterium source. Catalysts like palladium on carbon (Pd/C) can facilitate this exchange.

Experimental Protocols: Quantification of Amoxicillin using Amoxicillin-D4

Amoxicillin-D4 is primarily used as an internal standard for the accurate quantification of amoxicillin in biological matrices (e.g., plasma, urine) and pharmaceutical formulations by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.

Below is a representative experimental protocol for the quantification of amoxicillin in a biological sample using UPLC-MS/MS with Amoxicillin-D4 as an internal standard.

Objective: To determine the concentration of amoxicillin in a plasma sample.

Materials:

  • Amoxicillin analytical standard

  • Amoxicillin-D4 internal standard

  • Blank plasma

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of amoxicillin (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

    • Prepare a stock solution of Amoxicillin-D4 (e.g., 1 mg/mL) in a suitable solvent.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Serially dilute the amoxicillin stock solution with blank plasma to prepare a series of calibration standards at different concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add a fixed amount of Amoxicillin-D4 internal standard solution (e.g., 50 µL of 100 ng/mL).

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation of amoxicillin and the internal standard.

      • Flow Rate: A typical flow rate for UPLC.

      • Injection Volume: 5-10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both amoxicillin and Amoxicillin-D4.

        • Amoxicillin: e.g., m/z 366.1 → 114.1

        • Amoxicillin-D4: e.g., m/z 370.1 → 114.1

  • Data Analysis:

    • Calculate the peak area ratio of amoxicillin to Amoxicillin-D4 for each sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mechanism of Action and Experimental Workflow Visualization

Mechanism of Action of Amoxicillin

Amoxicillin is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

G cluster_pathway Amoxicillin Mechanism of Action Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to and inhibits Transpeptidation Peptidoglycan Cross-linking (Transpeptidation) Amoxicillin->Transpeptidation Inhibition of PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to

Caption: Signaling pathway of Amoxicillin's mechanism of action.

Experimental Workflow for Amoxicillin Quantification

The following diagram illustrates a typical workflow for the quantification of amoxicillin in a biological sample using Amoxicillin-D4 as an internal standard.

G cluster_workflow Workflow for Amoxicillin Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Amoxicillin-D4 (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LCMS UPLC-MS/MS Analysis Extraction->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Experimental workflow for amoxicillin quantification.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Deuterated Amoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of deuterated amoxicillin, a stable isotope-labeled version of the widely used β-lactam antibiotic. Deuterated pharmaceuticals are of significant interest in drug development for their potential to alter metabolic pathways, enhance pharmacokinetic profiles, and serve as internal standards in analytical studies. This document outlines the synthetic strategies, purification protocols, and analytical methods pertinent to the production of high-purity deuterated amoxicillin.

Introduction to Deuterated Amoxicillin

Amoxicillin is a broad-spectrum, semi-synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] The introduction of deuterium, a stable isotope of hydrogen, into the amoxicillin molecule can lead to a kinetic isotope effect, potentially slowing down drug metabolism and improving its pharmacokinetic properties.[3] Deuterated compounds are also invaluable as internal standards for quantitative analysis by mass spectrometry.

Synthesis of Deuterated Amoxicillin

The synthesis of deuterated amoxicillin can be approached through chemical or enzymatic methods, leveraging deuterated starting materials or reagents. A common strategy involves the acylation of 6-aminopenicillanic acid (6-APA) with a deuterated side chain, specifically a deuterated D-(-)-α-amino-p-hydroxyphenylacetyl group.

2.1. Chemical Synthesis

Chemical synthesis offers versatility in introducing deuterium at specific positions. A general route involves the reaction of a deuterated D-(-)-2-(4-hydroxyphenyl)glycine derivative with 6-APA.[4]

Experimental Protocol: Chemical Synthesis

  • Preparation of Deuterated Side Chain: The synthesis begins with the deuteration of D-(-)-2-(4-hydroxyphenyl)glycine. This can be achieved through H-D exchange reactions using D2O under appropriate catalytic conditions.

  • Activation of the Carboxylic Acid: The deuterated amino acid is then activated, for example, by conversion to an acid chloride or through the use of coupling agents.

  • Acylation of 6-APA: The activated deuterated side chain is reacted with 6-aminopenicillanic acid (6-APA) in a suitable solvent system to form deuterated amoxicillin.

  • Work-up and Isolation: The reaction mixture is then subjected to a standard work-up procedure to isolate the crude deuterated amoxicillin.

2.2. Enzymatic Synthesis

Enzymatic synthesis is an attractive alternative to chemical methods, often proceeding under milder conditions with high stereoselectivity. Penicillin G acylase is a commonly used enzyme for the synthesis of amoxicillin.

Experimental Protocol: Enzymatic Synthesis

  • Reaction Setup: A solution of 6-APA and a deuterated D-p-hydroxyphenylglycine methyl ester is prepared in an aqueous buffer.

  • Enzymatic Reaction: Immobilized Penicillin G acylase is added to the solution, and the reaction is maintained at a controlled pH and temperature (e.g., pH 6.0-6.5, 21-30°C).

  • Monitoring the Reaction: The reaction progress is monitored by analyzing the consumption of 6-APA.

  • Enzyme Removal and Product Isolation: Upon completion, the enzyme is separated by filtration. The pH of the solution is adjusted to the isoelectric point of amoxicillin to induce crystallization.

Purification of Deuterated Amoxicillin

Purification is a critical step to ensure the final product meets the required standards for pharmaceutical use, with a focus on removing unreacted starting materials, byproducts, and non-deuterated amoxicillin.

3.1. Crystallization

Crystallization is a primary method for the purification of amoxicillin. Isoelectric point crystallization is particularly effective.

Experimental Protocol: Isoelectric Point Crystallization

  • Dissolution: The crude deuterated amoxicillin is dissolved in an acidic aqueous solution.

  • pH Adjustment: The pH of the solution is carefully adjusted to the isoelectric point of amoxicillin (around pH 5.0) using a base, such as ammonia solution, at a low temperature (e.g., 0-5°C).

  • Crystal Growth: The solution is maintained at a low temperature to allow for the growth of amoxicillin trihydrate crystals.

  • Filtration and Washing: The crystals are collected by filtration and washed with cold water and/or an organic solvent like ethanol or isopropanol to remove impurities.

3.2. Chromatographic Methods

For achieving very high purity and for separating deuterated from non-deuterated species, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed.

Data Presentation

Table 1: Representative Yields and Purity in Amoxicillin Synthesis

Synthesis MethodKey ReactantsTypical YieldTypical Purity (HPLC)Reference
Enzymatic6-APA, D-pHPG methyl ester hydrochloride82.9%>99%
Chemical6-APA, D-(-)-2-(4-hydroxyphenyl)glycine chlorideNot specified>99%

Table 2: Analytical Parameters for Amoxicillin Analysis

Analytical MethodMobile Phase/SolventDetection WavelengthApplicationReference
HPLCPotassium dihydrogen phosphate and methanol283 nmPurity and degradation analysis
UV Spectrophotometry0.1 N NaOH247 nmQuantitative analysis

Visualization of Workflows

Diagram 1: Chemical Synthesis Workflow

A Deuteration of D-(-)-2-(4-hydroxyphenyl)glycine B Activation of Carboxylic Acid A->B H-D Exchange C Acylation of 6-APA B->C Coupling Agent D Work-up and Isolation C->D Reaction E Crude Deuterated Amoxicillin D->E Extraction/Precipitation

Caption: Workflow for the chemical synthesis of deuterated amoxicillin.

Diagram 2: Purification Workflow

A Crude Deuterated Amoxicillin B Dissolution in Acidic Solution A->B C Isoelectric Point Crystallization B->C pH Adjustment to ~5.0 D Filtration and Washing C->D Crystal Formation E High Purity Deuterated Amoxicillin D->E Removal of Impurities

Caption: Purification process for deuterated amoxicillin via crystallization.

Conclusion

The synthesis and purification of deuterated amoxicillin require careful consideration of the deuteration strategy and rigorous purification protocols to achieve high isotopic enrichment and chemical purity. Both chemical and enzymatic methods offer viable routes to this important labeled compound. The choice of method will depend on the desired position of deuteration, required scale, and economic considerations. The purification, primarily through crystallization, is crucial for obtaining a product suitable for its intended applications in drug metabolism studies and as an analytical standard. Further research into optimizing reaction conditions and purification techniques will continue to enhance the efficiency and accessibility of deuterated amoxicillin for the scientific community.

References

An In-depth Technical Guide to the Amoxicillin D4 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) is a critical document in the pharmaceutical industry, providing a comprehensive summary of the quality control testing performed on a specific batch of a substance.[1][2][3] For isotopically labeled compounds such as Amoxicillin D4, which serves as an internal standard in quantitative analytical studies, the CoA is indispensable for ensuring the accuracy and reliability of experimental results.[4][5] This guide offers a detailed explanation of the components of an this compound CoA, including data interpretation, experimental methodologies, and the logical workflow of the analysis.

Core Components of the this compound Certificate of Analysis

A typical CoA for this compound will contain essential information to identify and qualify the material. This information is summarized in the tables below.

Table 1: Product and Batch Information

This section provides fundamental details about the this compound standard.

ParameterDescriptionExample Data
Product Name The common name of the compound.This compound
Chemical Name The systematic IUPAC name.(2S,5R,6R)-6-((R)-2-Amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Number The unique Chemical Abstracts Service registry number.2673270-36-3
Batch/Lot Number A unique identifier for the specific production batch.GR-06-133
Molecular Formula The elemental composition of the molecule.C₁₆H₁₅D₄N₃O₅S
Molecular Weight The mass of the molecule, accounting for the deuterium isotopes.369.4 g/mol
Table 2: Physicochemical Properties

This table outlines the physical and chemical characteristics of the this compound material.

ParameterSpecificationExample Result
Appearance A brief description of the physical form and color.White solid
Solubility Information on the solubility in various solvents.Soluble in water and methanol.
Storage Condition Recommended long-term storage temperature.2-8 °C in a well-closed container.
Table 3: Analytical Test Results

This is the core of the CoA, presenting the results of the quality control tests with their acceptance criteria.

TestMethodSpecificationResult
Identity (¹H-NMR) Nuclear Magnetic Resonance SpectroscopyConforms to structureConforms
Identity (Mass Spec) Mass SpectrometryConforms to structureConforms
Chromatographic Purity High-Performance Liquid Chromatography (HPLC)≥98%99.4%
Isotopic Purity Mass Spectrometry or NMR>98% atom DConforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited on the this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of this compound and detecting any related impurities.

  • Objective: To separate this compound from any process-related impurities or degradation products and to quantify its purity.

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column, such as a Cogent Bidentate C18 (4.6 x 250 mm, 4µm), is commonly employed.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol. A typical composition is a 95:5 ratio of buffer to organic solvent.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength of 230 nm or 283 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • A stock solution of this compound is prepared by accurately weighing and dissolving the standard in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).

    • The solution is sonicated to ensure complete dissolution.

    • Working solutions are prepared by diluting the stock solution to a concentration within the linear range of the instrument (e.g., 20-100 µg/mL).

  • Data Analysis: The purity is calculated by comparing the peak area of the this compound to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry confirms the molecular weight of this compound, thereby verifying its identity and the successful incorporation of deuterium atoms.

  • Objective: To confirm the molecular mass of this compound and to assess its isotopic purity.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common method.

  • Analysis Mode: The instrument can be operated in either positive or negative ion mode. For this compound, the protonated molecule [M+H]⁺ at m/z 370.1 would be observed in positive mode.

  • Sample Preparation: The sample is prepared by dissolving a small amount of the this compound standard in a suitable solvent, typically the mobile phase used for LC-MS analysis.

  • Data Analysis: The resulting mass spectrum is analyzed for the presence of the expected molecular ion peak. The isotopic distribution is also examined to confirm the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of this compound and the position of the deuterium labels.

  • Objective: To provide an unambiguous confirmation of the molecular structure of this compound.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • A few milligrams of the this compound standard are dissolved in a deuterated solvent (e.g., Deuterium Oxide - D₂O).

    • The solution is transferred to an NMR tube.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are compared to a reference spectrum of Amoxicillin or to theoretical predictions. The absence of signals from the deuterated positions on the phenyl ring confirms the isotopic labeling.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the Certificate of Analysis process and the structural relationship of this compound.

CoA_Workflow cluster_0 Sample Handling cluster_1 Analytical Testing cluster_2 Data Review & Approval SampleReceipt Sample Receipt SampleLogin Sample Login & Labeling SampleReceipt->SampleLogin Testing Allocation for Testing SampleLogin->Testing HPLC HPLC Purity Testing->HPLC MS Mass Spec Identity Testing->MS NMR NMR Identity Testing->NMR DataReview Data Review & Analysis HPLC->DataReview MS->DataReview NMR->DataReview SpecCheck Comparison to Specification DataReview->SpecCheck CoA_Generation CoA Generation SpecCheck->CoA_Generation FinalApproval Final QA Approval CoA_Generation->FinalApproval BatchRelease BatchRelease FinalApproval->BatchRelease Batch Release

Caption: Workflow for the generation of a Certificate of Analysis.

Amoxicillin_Structure cluster_Amoxicillin Amoxicillin cluster_Amoxicillin_D4 This compound Amox_Core Penam Core Amox_Sidechain Side Chain (p-hydroxyphenylglycyl) Amox_Core->Amox_Sidechain Amide Bond AmoxD4_Core Penam Core AmoxD4_Sidechain Side Chain (p-hydroxyphenyl-d4-glycyl) AmoxD4_Core->AmoxD4_Sidechain Amide Bond Amoxicillin Amoxicillin Amoxicillin_D4 Amoxicillin_D4 Amoxicillin->Amoxicillin_D4 Isotopic Labeling (4 Deuterium Atoms)

Caption: Structural relationship between Amoxicillin and this compound.

References

The Linchpin of Precision: A Technical Guide to Amoxicillin D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, the pursuit of accuracy and precision is paramount. This technical guide delves into the core mechanism and practical application of Amoxicillin D4, a deuterated stable isotope-labeled internal standard, pivotal for the accurate quantification of the antibiotic amoxicillin in complex biological matrices. Its near-identical physicochemical properties to amoxicillin ensure it navigates the analytical workflow in a parallel manner, effectively compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This guide provides a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative performance data, serving as an essential resource for researchers in the field.

The Principle of Isotopic Dilution and Internal Standardization

The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[1] The fundamental principle lies in its ability to mimic the analyte's behavior during the entire analytical process, from extraction to detection.[2][3] By introducing a known quantity of this compound into the sample at the initial stage, any subsequent loss or variation in signal intensity during sample processing will affect both the analyte (amoxicillin) and the internal standard to the same extent.[4] The mass spectrometer, capable of differentiating between the two compounds based on their mass-to-charge ratio (m/z), measures the response ratio of the analyte to the internal standard.[3] This ratio is then used for quantification, effectively normalizing the results and leading to more accurate and precise measurements.

The following diagram illustrates the logical relationship in internal standard calibration:

internal_standard_calibration cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (contains Amoxicillin) Add_IS Addition of known amount of this compound (IS) Sample->Add_IS Spiking Extraction Extraction/ Cleanup Add_IS->Extraction LC Chromatographic Separation Extraction->LC Injection MS Mass Spectrometric Detection LC->MS Peak_Integration Peak Area Integration (Amoxicillin & this compound) MS->Peak_Integration Ratio_Calculation Response Ratio Calculation (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Internal Standard Calibration Workflow

Experimental Protocols

The following sections provide detailed methodologies for the quantification of amoxicillin in biological matrices using this compound as an internal standard. These protocols are based on established and validated methods in the scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma

This protocol is adapted from a method for the determination of amoxicillin in human plasma.

  • Plasma Collection : Collect blood samples in vacutainers containing K3-EDTA and centrifuge to obtain plasma. Store plasma at -20°C until analysis.

  • Internal Standard Spiking : To a 0.5 mL aliquot of the human plasma sample, add 20 µL of the this compound internal standard working solution.

  • Protein Precipitation : Add 0.5 mL of 20% orthophosphoric acid to the sample mixture and vortex.

  • Solid-Phase Extraction :

    • Condition an Oasis HLB 30 mg/1 cc extraction cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample mixture onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of methyl tertiary butyl ether.

    • Elute amoxicillin and this compound with 1 mL of the mobile phase.

  • Injection : Inject 5 µL of the eluant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the instrumental parameters for LC-MS/MS analysis.

Table 1: Chromatographic Conditions

ParameterValue
LC SystemHigh-Performance Liquid Chromatography System
ColumnCOSMOSIL 5C18-PAQ or equivalent C18 column
Mobile PhaseAcetonitrile: 2 mM ammonium acetate (80:20 v/v)
Flow Rate1.0 mL/min
Injection Volume5-15 µL
Column Temperature40°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), positive or negative mode
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Amoxicillin)m/z 364.00 -> 223.00 (Negative Ion Mode)
MRM Transition (this compound)m/z 368.00 -> 227.00 (Negative Ion Mode)

The following diagram illustrates a typical experimental workflow for the quantification of amoxicillin using this compound as an internal standard.

experimental_workflow cluster_preparation Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_quantification Data Analysis & Quantification Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Calibration_Standards Prepare Calibration Standards (Amoxicillin + this compound) Calibration_Standards->Protein_Precipitation QC_Samples Prepare Quality Control Samples (Amoxicillin + this compound) QC_Samples->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE LC_Separation LC Separation SPE->LC_Separation Inject Extract MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Generate_Curve Generate Calibration Curve (Response Ratio vs. Concentration) MSMS_Detection->Generate_Curve Calculate_Concentration Calculate Amoxicillin Concentration in Unknown Samples Generate_Curve->Calculate_Concentration

Bioanalytical Workflow for Amoxicillin Quantification

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of highly sensitive, accurate, and precise analytical methods. The following tables summarize typical quantitative data from validated methods.

Table 3: Linearity and Sensitivity of Amoxicillin Quantification

MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Human Plasma50.43 - 31500.6850.43
Human Plasma100 - 15000100
Porcine Tissues10 - 500 µg/kg10 µg/kg
Minipig Plasma & Milk10 - 1000010

Table 4: Precision and Accuracy of Amoxicillin Quantification in Human Plasma

Concentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ< 3.55< 3.5594.1 - 108.5
Low QC< 3.55< 3.5595.1 - 105.9
Medium QC< 3.55< 3.5595.1 - 105.9
High QC< 3.55< 3.5595.1 - 105.9

Note: %CV refers to the coefficient of variation.

Conclusion

This compound serves as an indispensable tool in the quantitative bioanalysis of amoxicillin. Its role as a stable isotope-labeled internal standard ensures the reliability and robustness of analytical methods by effectively compensating for variability inherent in the analytical process. The detailed protocols and performance data presented in this guide underscore its importance in generating high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The adoption of such internal standards is a critical component of best practices in modern analytical chemistry, enabling researchers to achieve the highest level of accuracy and precision in their findings.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Amoxicillin D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation pattern of Amoxicillin D4, a deuterated analog of the widely used β-lactam antibiotic, amoxicillin. This document serves as an essential resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical method development, offering detailed insights into the structural elucidation of this stable isotope-labeled internal standard.

Introduction

This compound is a critical tool in quantitative bioanalysis, primarily employed as an internal standard for the accurate determination of amoxicillin concentrations in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). Its four deuterium atoms on the phenyl ring provide a distinct mass shift from the unlabeled drug, ensuring precise quantification. Understanding the fragmentation pattern of this compound is paramount for developing robust and selective LC-MS/MS methods. This guide details the characteristic fragmentation pathways observed under positive electrospray ionization (ESI) conditions.

Experimental Protocols

The fragmentation data presented in this guide are synthesized from typical LC-MS/MS experiments utilizing electrospray ionization. While specific instrument parameters may vary, the following provides a generalized experimental protocol for the analysis of this compound.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic phases, often containing a small percentage of formic acid to promote protonation (e.g., 0.1% formic acid in water and acetonitrile).

  • Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

  • Injection Volume: 5 to 20 µL.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows (nebulizing and drying gases).

  • Mass Analyzer: Tandem mass spectrometers, such as triple quadrupole (QqQ) or quadrupole time-of-flight (Q-TOF) instruments, are used for collision-induced dissociation (CID).

  • Precursor Ion Selection: The protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer.

  • Collision Gas: Argon is typically used as the collision gas.

  • Collision Energy: The collision energy is optimized to achieve efficient fragmentation of the precursor ion and generate a stable product ion spectrum.

Mass Spectrometry Fragmentation Pattern of this compound

Upon introduction into the mass spectrometer under positive ESI conditions, this compound (molecular weight: 369.43 g/mol ) readily forms a protonated molecule, [M+H]⁺, at an m/z of approximately 370.1. Collision-induced dissociation of this precursor ion leads to a series of characteristic fragment ions. The presence of four deuterium atoms on the phenyl ring results in a +4 Da mass shift for fragments containing this moiety compared to unlabeled amoxicillin.

The primary fragmentation pathways involve the cleavage of the β-lactam ring, the thiazolidine ring, and the amide linkage. The major product ions observed in the MS/MS spectrum of this compound are summarized in the table below.

Quantitative Data Summary
Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure/IdentityNotes
370.1353.1[M+H - NH₃]⁺Loss of ammonia from the primary amine group.
370.1227.1Deuterated 4-hydroxyphenylglycyl moietyCleavage of the amide bond. This fragment retains the four deuterium atoms.[1]
370.1212.1[Fragment at m/z 227.1 - NH₃]⁺Subsequent loss of ammonia from the m/z 227.1 fragment.
370.1160.1Thiazolidine ring fragmentCleavage of the bond between the β-lactam ring and the thiazolidine ring. This fragment does not contain the deuterium labels.[2][3]
370.1114.1Thiazolidine ring sub-fragmentFurther fragmentation of the thiazolidine ring moiety, often involving the loss of a carboxylic acid group.

Fragmentation Pathway Visualization

The fragmentation of protonated this compound is a multi-step process initiated by the protonation of the molecule. The following diagram, generated using the DOT language, illustrates the key fragmentation pathways.

Amoxicillin_D4_Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Amoxicillin_D4_MH [this compound + H]⁺ m/z 370.1 Fragment_353 [M+H - NH₃]⁺ m/z 353.1 Amoxicillin_D4_MH->Fragment_353 - NH₃ Fragment_227 Deuterated Phenylglycyl Moiety m/z 227.1 Amoxicillin_D4_MH->Fragment_227 Amide Cleavage Fragment_160 Thiazolidine Ring m/z 160.1 Amoxicillin_D4_MH->Fragment_160 β-Lactam/Thiazolidine Cleavage Fragment_114 Thiazolidine Sub-fragment m/z 114.1 Fragment_160->Fragment_114 - COOH

Caption: Fragmentation pathway of protonated this compound.

Discussion of Fragmentation Mechanisms

The fragmentation of this compound follows predictable pathways based on the established fragmentation of β-lactam antibiotics.

  • Loss of Ammonia: The initial loss of ammonia (NH₃) from the protonated molecule is a common fragmentation route for compounds containing a primary amine, resulting in the ion at m/z 353.1.

  • Amide Bond Cleavage: A significant fragmentation pathway involves the cleavage of the amide bond linking the deuterated phenylglycyl side chain to the 6-aminopenicillanic acid core. This cleavage results in the formation of the deuterated 4-hydroxyphenylglycyl fragment at m/z 227.1. This fragment is particularly useful for selective reaction monitoring (SRM) assays due to its high specificity.

  • β-Lactam and Thiazolidine Ring Opening: The bicyclic core of amoxicillin is susceptible to ring-opening reactions. A characteristic fragmentation involves the cleavage of the bond between the β-lactam and thiazolidine rings, leading to the formation of the thiazolidine ring fragment at m/z 160.1. This fragment does not contain the deuterium labels and therefore has the same mass as the corresponding fragment from unlabeled amoxicillin.

  • Secondary Fragmentation: The thiazolidine ring fragment (m/z 160.1) can undergo further fragmentation, typically through the loss of a carboxylic acid group, to produce the ion at m/z 114.1.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by several distinct and predictable pathways, primarily involving the loss of ammonia, cleavage of the amide bond, and opening of the β-lactam and thiazolidine rings. The resulting product ions, particularly the deuterated fragment at m/z 227.1, provide high specificity for the development of sensitive and reliable quantitative LC-MS/MS methods. This technical guide provides a foundational understanding of these fragmentation processes, empowering researchers to optimize analytical methods for amoxicillin and its deuterated internal standard in various scientific applications.

References

Amoxicillin-d4: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amoxicillin-d4. The information presented herein is critical for ensuring the integrity and accuracy of research and analytical applications involving this deuterated analogue of amoxicillin. This guide details storage recommendations, summarizes stability under various stress conditions, outlines major degradation pathways, and provides a framework for experimental stability-indicating protocols.

Storage Conditions

The long-term stability of Amoxicillin-d4 is contingent upon appropriate storage conditions to prevent degradation. Recommendations for both solid and solution forms are summarized below.

Table 1: Recommended Storage Conditions for Amoxicillin-d4

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°C≥ 4 years[1]Store in a dry, well-ventilated place, away from heat and sources of ignition.[2] Keep container tightly closed.[2]
2-8°CLong-term storage[3]
In Solvent (e.g., DMSO) -80°C6 months[4]Use within 6 months for optimal stability.
-20°C1 monthUse within 1 month.

Chemical Stability and Degradation

Amoxicillin, and by extension Amoxicillin-d4, is susceptible to degradation under various conditions, primarily through the hydrolysis of its β-lactam ring. Forced degradation studies on amoxicillin provide valuable insights into the stability of its deuterated counterpart.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. The following table summarizes typical conditions used in forced degradation studies of amoxicillin.

Table 2: Summary of Forced Degradation Conditions for Amoxicillin

Stress ConditionReagent/ParametersObservations
Acid Hydrolysis 0.375 M HCl at 25°C for 30 minDegradation occurs.
Alkaline Hydrolysis 0.015 M NaOH at 25°C for 15 minSignificant degradation (approximately 50%). Amoxicillin is highly susceptible to alkaline conditions.
Oxidative Degradation 1.5% H₂O₂ at 25°C for 30 minDegradation occurs.
Thermal Degradation (Dry Heat) 105°C for 3 hoursCan lead to complete amorphization of the drug substance.
Thermal Degradation (Wet Heat) 105°C in a steam-saturated atmosphere for 3 hoursCan lead to complete amorphization of the drug substance.
Photodegradation 1.2 million lux hours and 200 watts h/m² at 25°CAmoxicillin itself is not significantly photodegraded, but some degradation products are susceptible to light.
Degradation Pathways

The primary degradation pathway for amoxicillin involves the opening of the chemically labile β-lactam ring. This can be initiated by hydrolysis (acidic or basic), leading to the formation of several key degradation products.

Amoxicillin_d4 Amoxicillin-d4 Penicilloic_Acid Amoxicillin-d4 Penicilloic Acid Amoxicillin_d4->Penicilloic_Acid Hydrolysis (β-lactam ring opening) Penilloic_Acid Amoxicillin-d4 Penilloic Acid Penicilloic_Acid->Penilloic_Acid Decarboxylation Diketopiperazine Amoxicillin-d4 2',5'-Diketopiperazine Penicilloic_Acid->Diketopiperazine Intramolecular Cyclization

Figure 1: Primary degradation pathways of Amoxicillin-d4.

The main degradation products identified are:

  • Amoxicillin Penicilloic Acid: Formed by the hydrolytic cleavage of the β-lactam ring.

  • Amoxicillin Penilloic Acid: Formed from the decarboxylation of amoxicillin penicilloic acid.

  • Amoxicillin 2',5'-Diketopiperazine: A more stable cyclized product formed from amoxicillin penicilloic acid.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of Amoxicillin-d4 and the increase in its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

General Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study of Amoxicillin-d4.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Amoxicillin-d4 stock solution Acid Acid Hydrolysis Base Alkaline Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photolytic Stress Neutralize Neutralize/Quench (if applicable) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Dilute Samples Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants (e.g., LC-MS) Quantify->Identify

Figure 2: Experimental workflow for a forced degradation study.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method should be able to separate the intact Amoxicillin-d4 from all potential degradation products and any excipients present.

Typical HPLC Parameters:

  • Column: C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate or acetate buffer, pH 2-6) and an organic modifier (e.g., methanol or acetonitrile) is often employed.

  • Detection: UV detection is standard.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Conclusion

Amoxicillin-d4, like its non-deuterated counterpart, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. Proper storage at low temperatures, especially for solutions, is paramount to maintaining its integrity. Understanding the degradation pathways and employing validated stability-indicating analytical methods are essential for researchers and drug development professionals to ensure the quality and reliability of their work involving Amoxicillin-d4. The data and protocols presented in this guide provide a solid foundation for the stable handling and accurate analysis of this important analytical standard.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Amoxicillin in Plasma Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology who require a reliable method for quantifying amoxicillin in biological matrices.

Abstract: This application note details a high-throughput, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of amoxicillin in plasma. The protocol employs Amoxicillin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is streamlined using solid-phase extraction (SPE), providing clean extracts and minimizing matrix effects. The method is validated over a clinically relevant concentration range and is suitable for pharmacokinetic studies.

Introduction

Amoxicillin is a widely prescribed β-lactam antibiotic used to treat a variety of bacterial infections.[1] Accurate quantification of amoxicillin in plasma is crucial for pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring.[2] This LC-MS/MS method offers superior sensitivity and selectivity compared to older HPLC-UV methods.[3] The use of a stable isotope-labeled internal standard, Amoxicillin-d4, minimizes analytical variability, leading to highly reliable data.

Experimental Protocols

Materials and Reagents
  • Amoxicillin reference standard (Sigma-Aldrich or equivalent)

  • Amoxicillin-d4 internal standard (IS) (Toronto Research Chemicals or equivalent)

  • HPLC-grade acetonitrile, methanol, and water (S.D. Fine Chem or equivalent)[4]

  • Formic acid (99% purity or higher)

  • Human plasma with K2-EDTA as anticoagulant[5]

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (30 mg, 1 cc) (Waters Corp.)

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve amoxicillin and Amoxicillin-d4 in a 1:1 methanol:water solution to obtain stock concentrations of 1 mg/mL. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions for calibration curve standards (CCS) and quality control (QC) samples by diluting the amoxicillin stock solution with 1:1 methanol:water. Prepare an Amoxicillin-d4 working solution (e.g., 80 ng/mL) in the same diluent.

  • Calibration and QC Samples: Spike appropriate volumes of the amoxicillin working solutions into blank human plasma to prepare a series of calibration standards (e.g., 10-10,000 ng/mL) and QC samples (Low, Medium, High).

Sample Preparation Protocol (Solid-Phase Extraction)
  • Thaw plasma samples, calibration standards, and QC samples on ice. Vortex to homogenize.

  • In a clean microcentrifuge tube, pipette 200 µL of plasma.

  • Add 50 µL of the Amoxicillin-d4 internal standard working solution to each tube (except for blank samples) and vortex for 10 seconds.

  • Condition SPE Cartridge: Condition an Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the entire plasma-IS mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 1% acetic acid in water to remove interferences.

  • Elute: Elute the amoxicillin and Amoxicillin-d4 from the cartridge using 1 mL of the mobile phase or a suitable elution solvent (e.g., methanol).

  • Dry and Reconstitute: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (95% Mobile Phase A). Vortex to ensure complete dissolution.

  • Transfer the final solution to an autosampler vial for analysis.

workflow sample Plasma Sample (200 µL) add_is Add Internal Standard (Amoxicillin-d4) sample->add_is spe Condition Load Sample Wash Elute add_is->spe:l evap Evaporate to Dryness (Under Nitrogen) spe:e->evap recon Reconstitute in Mobile Phase A evap->recon inject LC-MS/MS Analysis recon->inject data Data Processing & Quantification inject->data

Caption: Experimental workflow for amoxicillin quantification.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Luna® Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B, hold, and return to initial conditions
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 15°C

| Run Time | 5 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)
Amoxicillin Transition m/z 366.1 → 349.2
Amoxicillin-d4 IS Transition m/z 370.1 → 114.15
Ion Spray Voltage +4500 V to +5500 V
Source Temperature 450°C - 600°C

| Collision Gas | Argon |

Results and Data

The method demonstrates excellent chromatographic performance with sharp, symmetrical peaks for both amoxicillin and its internal standard, free from interference from endogenous plasma components. The total run time of 5 minutes allows for high-throughput analysis.

Method Performance

The method was validated according to regulatory guidelines, showing high sensitivity, a wide linear range, and excellent precision and accuracy.

Table 3: Summary of Quantitative Method Performance

Parameter Result Reference
Linearity Range 10 - 10,000 ng/mL
Lower Limit of Quantitation (LLOQ) 10 ng/mL
Intra-day Precision (%CV) ≤ 7.1%
Inter-day Precision (%CV) ≤ 10.7%
Accuracy (%RE) -4.4% to +10.9%

| Mean Extraction Recovery | > 94% | |

Signaling Pathway / Logical Relationship

The quantification of amoxicillin by this method follows a direct logical relationship. The peak area ratio of the analyte (amoxicillin) to its stable isotope-labeled internal standard (Amoxicillin-d4) is directly proportional to the concentration of the analyte in the sample. This relationship forms the basis of the calibration curve used for quantification.

logic conc Amoxicillin Concentration in Plasma ratio Peak Area Ratio (Amoxicillin / Amoxicillin-d4) conc->ratio is proportional to curve Calibration Curve (Ratio vs. Concentration) ratio->curve is plotted against known concentrations to create result Calculated Concentration curve->result is used to determine

Caption: Logical relationship for LC-MS/MS quantification.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable protocol for the quantification of amoxicillin in plasma. The combination of solid-phase extraction and a stable isotope-labeled internal standard ensures high data quality, making this method ideally suited for demanding applications such as regulated bioanalysis in support of clinical pharmacokinetic studies.

References

Application Note and Protocol for the Quantification of Amoxicillin D4 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amoxicillin is a widely used β-lactam antibiotic effective against a broad spectrum of bacteria.[1][2][3] Deuterated analogs of therapeutic agents, such as Amoxicillin D4, are critical internal standards for pharmacokinetic and bioequivalence studies, ensuring accurate quantification of the parent drug in biological matrices.[4][5] This document provides a detailed protocol for the extraction and quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is adapted from established and validated protocols for amoxicillin analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in human plasma.

Materials and Reagents
  • This compound (analyte) and Amoxicillin (internal standard) reference standards

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Distilled water

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., Poroshell 120 EC-C18 or COSMOSIL 5C18-PAQ)

Sample Preparation: Protein Precipitation
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (Amoxicillin).

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 0.5 mL of plasma, add 20 µL of the internal standard working solution (Amoxicillin).

  • Add 0.5 mL of 20% orthophosphoric acid and mix.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the cartridge.

  • Wash the cartridge with 1 mL of methyl tertiary butyl ether.

  • Elute the analyte and internal standard with 1 mL of the mobile phase.

  • Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

ParameterCondition
LC Column Poroshell 120 EC-C18 (or equivalent)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions This compound: 368.00 → 227.00Amoxicillin (IS): 364.0 → 223.1

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for amoxicillin analysis, which can be expected to be similar for this compound.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r)
Amoxicillin10 - 15,000≥ 0.9945

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
AmoxicillinLow (30)≤ 7.08≤ 7.08-1.26 to 10.9
Medium (6000)≤ 7.08≤ 7.08-1.26 to 10.9
High (12000)≤ 7.08≤ 7.08-1.26 to 10.9

Table 3: Recovery

AnalyteQC Level (ng/mL)Mean Extraction Recovery (%)
AmoxicillinLow (30)~66.3
Medium (6000)~66.3
High (12000)~66.3

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Human Plasma Sample Spike Spike with Amoxicillin (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

Amoxicillin Mechanism of Action

Amoxicillin functions by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, a key component of the cell wall. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.

G Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall is a key step in WeakWall Weakened Cell Wall CellWall->WeakWall Disruption leads to Lysis Cell Lysis & Bacterial Death WeakWall->Lysis Results in

Caption: Amoxicillin's mechanism of action signaling pathway.

References

Application Notes: Quantitative Analysis of Amoxicillin in Animal Feed Using Amoxicillin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amoxicillin is a widely used β-lactam antibiotic in veterinary medicine to treat and prevent bacterial infections in livestock.[1] Its presence in animal feed is regulated to ensure animal health and prevent the development of antibiotic resistance.[2] Therefore, accurate and reliable methods for the quantification of amoxicillin in animal feed are crucial for regulatory compliance and quality control. This application note describes a robust and sensitive method for the quantitative analysis of amoxicillin in various animal feed matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Amoxicillin-d4 as an internal standard.[3][4] The use of a stable isotope-labeled internal standard like Amoxicillin-d4 ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[4]

Principle

The method involves the extraction of amoxicillin and the internal standard, Amoxicillin-d4, from the animal feed matrix. The extract is then cleaned up and analyzed by LC-MS/MS. The chromatographic separation is typically achieved on a C18 reversed-phase column. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The concentration of amoxicillin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Experimental Protocols

1. Reagents and Materials

  • Amoxicillin trihydrate (Reference Standard)

  • Amoxicillin-d4 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Potassium dihydrogenphosphate

  • Ultrapure water

  • Blank animal feed matrix (verified to be free of amoxicillin)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Standard Solution Preparation

  • Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin trihydrate in ultrapure water to obtain a final concentration of 1 mg/mL.

  • Amoxicillin-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Amoxicillin-d4 in ultrapure water to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the amoxicillin stock solution with a suitable solvent (e.g., water:acetonitrile, 50:50, v/v).

  • Internal Standard Spiking Solution: Prepare a working solution of Amoxicillin-d4 at a suitable concentration (e.g., 1 µg/mL) for spiking into samples and standards.

3. Sample Preparation

  • Weigh 2 g of a homogenized animal feed sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of the Amoxicillin-d4 internal standard spiking solution.

  • Add 10 mL of extraction solvent (e.g., 0.01 M potassium dihydrogenphosphate buffer, pH 4.5 or an acetonitrile/water mixture).

  • Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.

  • Centrifuge the sample at 5000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • For cleaner samples, a solid-phase extraction (SPE) step can be employed for further purification.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 100 Å).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Amoxicillin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

      • Amoxicillin-d4: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, typically a +4 Da shift from the amoxicillin transitions).

5. Calibration and Quantification

  • Prepare matrix-matched calibration standards by spiking blank animal feed extract with known concentrations of amoxicillin working standards and a constant concentration of the Amoxicillin-d4 internal standard.

  • Construct a calibration curve by plotting the peak area ratio of amoxicillin to Amoxicillin-d4 against the concentration of amoxicillin.

  • Quantify the amount of amoxicillin in the feed samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for Amoxicillin Quantification

ParameterResult
Linearity Range10 - 500 µg/kg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)5 µg/kg
Limit of Quantification (LOQ)10 µg/kg
Accuracy (Recovery)87.0% - 110%
Precision (RSD)< 15%

Table 2: MRM Transitions for Amoxicillin and Amoxicillin-d4

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Amoxicillin366.1349.1To be optimized
Amoxicillin366.1114.0To be optimized
Amoxicillin-d4370.1353.1To be optimized
Amoxicillin-d4370.1114.0To be optimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Visualizations

experimental_workflow sample Animal Feed Sample weigh Weigh 2g of Sample sample->weigh spike Spike with Amoxicillin-d4 (Internal Standard) weigh->spike extract Add Extraction Solvent (e.g., Phosphate Buffer) spike->extract vortex_shake Vortex and Shake extract->vortex_shake centrifuge Centrifuge vortex_shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter spe Optional: Solid-Phase Extraction (SPE) Cleanup filter->spe If necessary lcms LC-MS/MS Analysis filter->lcms spe->lcms quant Data Analysis and Quantification lcms->quant

Caption: Workflow for the quantitative analysis of amoxicillin in animal feed.

logical_relationship amox Amoxicillin (Analyte) lc_separation LC Separation amox->lc_separation amox_d4 Amoxicillin-d4 (Internal Standard) amox_d4->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area_ratio Peak Area Ratio (Amoxicillin / Amoxicillin-d4) ms_detection->peak_area_ratio quantification Quantification of Amoxicillin peak_area_ratio->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for Amoxicillin D4 in Feline Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Amoxicillin D4 in pharmacokinetic (PK) studies in felines. The following sections detail the rationale for using a stable isotope-labeled internal standard, present key pharmacokinetic parameters of amoxicillin in cats, and provide detailed protocols for conducting such studies and analyzing the resulting samples.

Introduction

Amoxicillin is a widely used broad-spectrum aminopenicillin antibiotic in veterinary medicine, including for the treatment of various bacterial infections in cats. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens to ensure efficacy while minimizing the risk of adverse effects and the development of antimicrobial resistance. The use of a stable isotope-labeled version of the drug, such as this compound, as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is the gold standard for quantitative bioanalysis. It ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.

While this compound is most commonly used as an internal standard, it can also be employed as a tracer in "Cassette" or "Microdosing" studies to investigate drug-drug interactions or in studies to determine absolute bioavailability without the need for a long washout period between different routes of administration.

Pharmacokinetic Parameters of Amoxicillin in Felines

The pharmacokinetic parameters of amoxicillin in cats can vary depending on the route of administration, the formulation, and the physiological state of the animal. Below is a summary of key pharmacokinetic data compiled from scientific literature.

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationSubcutaneous (SC) AdministrationReference(s)
Dose 10 mg/kg10 mg/kg10 mg/kg[1][2][3]
Bioavailability (F) -33% - 75.57%69%[1][2]
Maximum Concentration (Cmax) -Varies with formulationVaries with formulation
Time to Maximum Concentration (Tmax) -~1.10 hoursVaries with formulation
Elimination Half-Life (t½) ~1.2 hours~2.15 hoursVaries with formulation
Clearance (Cl) 0.18 - 0.453 L/h·kg--
Volume of Distribution (Vd) 0.12 - 0.56 L/kg--
Plasma Protein Binding 0% - 24%0% - 24%0% - 24%

Experimental Protocols

Feline Pharmacokinetic Study Protocol (Oral Administration)

This protocol outlines a typical pharmacokinetic study in cats following oral administration of amoxicillin.

1.1. Animal Selection and Housing:

  • Species: Domestic feline (Felis catus).

  • Health Status: Healthy, adult cats, determined by physical examination and routine bloodwork.

  • Housing: Housed individually in a controlled environment with a 12-hour light/dark cycle.

  • Acclimation: Animals should be acclimated to the housing conditions for at least 7 days prior to the study.

  • Fasting: Cats should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

1.2. Dosing and Sample Collection:

  • Drug Formulation: Amoxicillin trihydrate tablets or an oral suspension.

  • Dose: A single oral dose of 10 mg/kg amoxicillin.

  • Administration: Administer the dose directly into the cat's mouth, followed by a small amount of water (e.g., 2 mL) to ensure the entire dose is swallowed.

  • Blood Sampling: Collect approximately 1 mL of blood from a jugular or cephalic vein into lithium heparin tubes at the following time points: pre-dose (0 h), 0.25, 0.5, 1, 2, 3, 5.5, 7, 9, 12, and 24 hours post-dose.

1.3. Sample Processing:

  • Immediately after collection, centrifuge the blood samples at 3000 x g for 10 minutes at 4°C.

  • Harvest the plasma and transfer it to cryovials.

  • Store the plasma samples at -80°C until analysis.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Selection Animal Selection (Healthy Adult Cats) Acclimation Acclimation (≥ 7 days) Animal_Selection->Acclimation Fasting Overnight Fasting (~12 hours) Acclimation->Fasting Dosing Oral Dosing (10 mg/kg Amoxicillin) Fasting->Dosing Blood_Sampling Serial Blood Sampling (0-24 hours) Dosing->Blood_Sampling Centrifugation Plasma Separation (3000g, 10 min, 4°C) Blood_Sampling->Centrifugation Storage Plasma Storage (-80°C) Centrifugation->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Feline Oral Pharmacokinetic Study Workflow.

Bioanalytical Method for Amoxicillin in Feline Plasma using LC-MS/MS

This protocol describes the quantification of amoxicillin in feline plasma using this compound as an internal standard.

2.1. Materials:

  • Amoxicillin reference standard

  • This compound (Internal Standard - IS)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (AcN), HPLC grade

  • Formic acid (HCOOH), LC-MS grade

  • Ultrapure water

  • Feline plasma (blank)

2.2. Sample Preparation:

  • To 50 µL of feline plasma, add 10 µL of this compound internal standard solution (1 µg/mL in water).

  • Add 400 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 20,000 x g for 10 minutes at 4°C.

  • Transfer 350 µL of the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.

  • Reconstitute the residue in 100 µL of ultrapure water.

2.3. LC-MS/MS Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 column (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 0% to 60% B

    • 2-2.5 min: 60% to 0% B

    • 2.5-4 min: Hold at 0% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Amoxicillin: m/z 366 > 114

    • This compound: m/z 370 > 114

2.4. Calibration and Quality Control:

  • Prepare a calibration curve ranging from 0.01 to 10 µg/mL by spiking blank feline plasma with known concentrations of amoxicillin.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside the study samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Feline Plasma IS_Spike Add 10 µL this compound (IS) Plasma->IS_Spike Protein_Precipitation Add 400 µL Methanol IS_Spike->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge (20,000g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Water Evaporate->Reconstitute Injection Inject 10 µL Reconstitute->Injection Separation UHPLC Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (ESI+, MRM) Separation->Detection Quantification Quantify Amoxicillin Detection->Quantification G Amoxicillin Amoxicillin Amoxicilloic_Acid Amoxicilloic Acid (Inactive) Amoxicillin->Amoxicilloic_Acid Hydrolysis of β-lactam ring Oxidation_Hydroxylation Oxidation/Hydroxylation Metabolites (Minor) Amoxicillin->Oxidation_Hydroxylation Hepatic Metabolism (Minor) Renal_Excretion Renal Excretion (Unchanged) Amoxicillin->Renal_Excretion Diketopiperazine Amoxicillin Diketopiperazine-2',5'-dione (Inactive) Amoxicilloic_Acid->Diketopiperazine Degradation

References

Application Notes and Protocols for Amoxicillin Analysis Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation and analysis of amoxicillin in various biological matrices, employing amoxicillin-d4 as a deuterated internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in extraction, leading to highly accurate and precise quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Amoxicillin is a widely used β-lactam antibiotic for treating bacterial infections.[1] Accurate determination of its concentration in biological samples is essential for pharmacokinetic, bioequivalence, and toxicological studies. The methods outlined below describe robust sample preparation techniques, including Protein Precipitation and Solid-Phase Extraction (SPE), which are commonly used prior to LC-MS/MS analysis. The inclusion of amoxicillin-d4, a deuterated analog of amoxicillin, as an internal standard (IS) enhances the reliability of the quantification by accounting for analyte loss during sample processing and variations in instrument response.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for amoxicillin analysis using a deuterated internal standard. This allows for a comparative overview of the performance of different sample preparation techniques across various biological matrices.

Table 1: Linearity and Quantification Limits

MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Minipig Plasma & MilkProtein Precipitation10 - 10,00010[3]
Human PlasmaSolid-Phase Extraction100 - 15,000100[4][5]
Porcine TissuesSolid-Phase Extraction10 - 500 µg/kg10 µg/kg
Chicken TissuesLiquid-Liquid ExtractionNot Specified0.30 - 8.50 µg/kg
Human PlasmaProtein Precipitation5 - 20,0005

Table 2: Recovery and Matrix Effect

MatrixSample PreparationAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)Reference
Minipig Plasma & MilkProtein Precipitation≥ 94.1Not SpecifiedNot Specified
Human PlasmaSolid-Phase ExtractionHighHighNot Specified
Porcine TissuesSolid-Phase Extraction> 87.0Not SpecifiedNot Specified
Bovine PlasmaSolid-Phase Extraction78.2 ± 3.0Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma and Milk Samples

This protocol is a rapid and straightforward method for removing proteins from plasma and milk samples, making it suitable for high-throughput analysis.

Materials:

  • Biological matrix (e.g., minipig plasma or milk)

  • Amoxicillin-d4 internal standard (IS) solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 16,000 x g and 4°C

  • Autosampler vials

Procedure:

  • Allow plasma/milk samples to thaw at room temperature.

  • Spike a known volume of the sample with the amoxicillin-d4 internal standard solution.

  • Add 3 volumes of cold acetonitrile to the sample (e.g., 300 µL ACN to 100 µL of sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a 5 µL aliquot into the LC-MS/MS system for analysis.

Protocol1_Protein_Precipitation start Start: Plasma/Milk Sample add_is Add Amoxicillin-d4 Internal Standard start->add_is add_acn Add 3 volumes of cold Acetonitrile add_is->add_acn vortex Vortex 1 minute add_acn->vortex centrifuge Centrifuge 16,000 x g, 10 min, 4°C vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject Protocol2_Solid_Phase_Extraction start Start: Plasma/Tissue Homogenate add_is Add Amoxicillin-d4 Internal Standard start->add_is load_sample Load Sample add_is->load_sample condition_spe Condition SPE Cartridge (MeOH then Water) condition_spe->load_sample wash_spe Wash Cartridge (5% MeOH in Water) load_sample->wash_spe elute Elute Analytes (Methanol) wash_spe->elute evaporate Evaporate to Dryness (Nitrogen Stream) elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Logical_Relationship sample Biological Sample (Plasma, Tissue, etc.) is_addition Internal Standard Spiking (Amoxicillin-d4) sample->is_addition ppt Protein Precipitation (Fast, for cleaner matrices) is_addition->ppt spe Solid-Phase Extraction (Cleaner, for complex matrices) is_addition->spe analysis LC-MS/MS Analysis ppt->analysis spe->analysis data Data Processing and Quantification analysis->data

References

Application Note: A Comparative Analysis of Isocratic and Gradient Elution for the Quantification of Amoxicillin and Amoxicillin-d4 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed comparison of isocratic and gradient elution methods for the analysis of amoxicillin and its deuterated internal standard, amoxicillin-d4. It includes comprehensive experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in selecting the optimal method for their specific analytical needs.

Introduction

Amoxicillin is a widely used β-lactam antibiotic for treating bacterial infections.[1] Accurate and robust analytical methods are crucial for pharmacokinetic, bioequivalence, and quality control studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of amoxicillin in various biological matrices. The choice between isocratic and gradient elution is a critical method development parameter that can significantly impact chromatographic performance, including resolution, peak shape, analysis time, and sensitivity.

This application note presents a comparative overview of both isocratic and gradient elution strategies for the analysis of amoxicillin, with amoxicillin-d4 as the internal standard. Amoxicillin-d4 is a suitable internal standard as it co-elutes with amoxicillin, compensating for matrix effects and variations in ionization.[2]

Methodologies and Experimental Protocols

Sample Preparation

A robust sample preparation method is essential to remove interfering substances from the biological matrix. Protein precipitation is a common and straightforward technique for plasma samples.

Protocol: Protein Precipitation

  • To a 100 µL aliquot of plasma sample, add 20 µL of amoxicillin-d4 internal standard working solution (concentration will depend on the specific assay requirements).

  • Add 400 µL of chilled acetonitrile to precipitate the proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The choice of elution mode will depend on the complexity of the sample matrix and the desired analytical throughput.

Isocratic Elution: This method uses a constant mobile phase composition throughout the entire run. It is generally simpler, requires less sophisticated instrumentation, and can offer faster re-equilibration times. However, it may suffer from broader peaks for later eluting compounds and potential co-elution with matrix components.

Gradient Elution: This method involves a change in the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic solvent. Gradient elution generally provides sharper peaks, better resolution of complex mixtures, and improved sensitivity.[4]

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is commonly used for amoxicillin analysis.

Quantitative Data Summary

The following tables summarize typical parameters for both isocratic and gradient elution methods for amoxicillin and amoxicillin-d4 analysis.

Table 1: Chromatographic Conditions

ParameterIsocratic ElutionGradient Elution
Column C18 column (e.g., 50 x 4.6 mm, 3 µm)C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Composition 90% A : 10% B0-1 min: 5% B, 1-3 min: 5-95% B, 3-4 min: 95% B, 4-4.1 min: 95-5% B, 4.1-5 min: 5% B
Flow Rate 0.8 mL/min0.4 mL/min
Injection Volume 5 µL5 µL
Column Temperature 40°C40°C
Run Time ~ 3 minutes~ 5 minutes

Table 2: Mass Spectrometry Parameters

ParameterAmoxicillinAmoxicillin-d4
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 366.1370.1
Product Ion (m/z) 114.0114.0
Dwell Time 100 ms100 ms
Collision Energy 25 eV25 eV
Declustering Potential 60 V60 V

Table 3: Performance Comparison

ParameterIsocratic ElutionGradient Elution
Retention Time (Amoxicillin) ~ 1.5 min~ 2.8 min
Peak Width BroaderSharper
Resolution from Matrix May be lowerGenerally higher
Throughput HigherLower
Method Complexity LowerHigher

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Amoxicillin-d4 (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_injection LC Injection reconstitute->lc_injection chromatography Chromatographic Separation (Isocratic or Gradient) lc_injection->chromatography ms_detection MS/MS Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for amoxicillin analysis.

Isocratic vs. Gradient Elution Logic

elution_comparison cluster_isocratic Isocratic Elution cluster_gradient Gradient Elution start Method Goal isocratic_adv Advantages: - Simple - Fast Re-equilibration - High Throughput start->isocratic_adv gradient_adv Advantages: - Sharper Peaks - Better Resolution - Higher Sensitivity start->gradient_adv isocratic_disadv Disadvantages: - Broader Peaks - Lower Resolution - Potential for Co-elution gradient_disadv Disadvantages: - More Complex - Longer Re-equilibration - Lower Throughput

Caption: Comparison of isocratic and gradient elution.

Discussion

Isocratic Elution: This method is advantageous for high-throughput screening where speed is a priority and the sample matrix is relatively clean. The shorter run time and rapid column re-equilibration allow for the analysis of a larger number of samples in a given timeframe. However, the constant mobile phase strength may not be sufficient to elute all matrix components effectively, potentially leading to interference and broader peaks for the analytes of interest.

Gradient Elution: For complex biological matrices or when baseline resolution from all potential interferences is paramount, gradient elution is the preferred method. By gradually increasing the organic content of the mobile phase, gradient elution provides sharper peaks, leading to improved sensitivity and more accurate integration. While the overall run time, including re-equilibration, is longer, the superior chromatographic performance often justifies the time investment, especially for methods requiring high accuracy and precision, such as in regulated bioanalysis.

Conclusion

The choice between isocratic and gradient elution for the analysis of amoxicillin and amoxicillin-d4 depends on the specific requirements of the assay. For rapid analysis of a large number of relatively clean samples, an isocratic method may be suitable. However, for complex matrices and when the highest degree of accuracy, sensitivity, and resolution is required, a gradient elution method is recommended. The protocols and data presented in this application note provide a solid foundation for researchers to develop and validate a method that is fit for their intended purpose.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for Amoxicillin Quantification Using Amoxicillin-D4 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of amoxicillin in biological matrices, specifically human plasma. The method employs Amoxicillin-D4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in extraction efficiency. The protocol is optimized for use with Oasis HLB cartridges and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Amoxicillin is a widely prescribed broad-spectrum β-lactam antibiotic used to treat a variety of bacterial infections. Accurate quantification of amoxicillin in biological fluids is crucial for assessing its pharmacokinetic properties, ensuring therapeutic efficacy, and conducting bioequivalence studies. Solid-phase extraction is a preferred method for sample clean-up and concentration of amoxicillin from complex matrices like plasma, as it effectively removes proteins and other interfering substances. The use of a stable isotope-labeled internal standard, such as Amoxicillin-D4, is the gold standard for LC-MS/MS-based quantification, as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.[1][2][3][4] This document provides a detailed, step-by-step protocol for the SPE of amoxicillin from human plasma using Amoxicillin-D4 as the internal standard.

Experimental Protocol

Materials and Reagents
  • Amoxicillin (analytical standard)

  • Amoxicillin-D4 (internal standard)[1]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Human plasma (blank, anticoagulant-treated)

  • Oasis HLB 1 cc (30 mg) SPE cartridges

Preparation of Solutions
  • Amoxicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve amoxicillin in methanol to a final concentration of 1 mg/mL.

  • Amoxicillin-D4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Amoxicillin-D4 in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the amoxicillin stock solution with a water:methanol (50:50, v/v) mixture to achieve concentrations for the calibration curve (e.g., ranging from 100 ng/mL to 15,000 ng/mL).

  • Internal Standard Working Solution: Prepare a working solution of Amoxicillin-D4 by diluting the stock solution with a water:methanol (50:50, v/v) mixture to a suitable concentration (e.g., 35 µg/mL).

Sample Preparation
  • Thaw frozen plasma samples at room temperature.

  • Pipette 0.5 mL of the plasma sample into a clean polypropylene tube.

  • Add 20 µL of the Amoxicillin-D4 internal standard working solution to the plasma sample and vortex briefly.

  • Add 0.5 mL of 20% orthophosphoric acid to the sample mixture to precipitate proteins.

  • Vortex the mixture for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.

Solid-Phase Extraction Procedure

The following workflow diagram illustrates the solid-phase extraction process:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis p1 1. Aliquot Plasma p2 2. Spike with Amoxicillin-D4 (IS) p1->p2 p3 3. Protein Precipitation p2->p3 p4 4. Vortex & Centrifuge p3->p4 s1 5. Condition Cartridge (1 mL Methanol, 1 mL Water) s2 6. Load Supernatant s1->s2 s3 7. Wash Cartridge (e.g., 1 mL Methyl Tertiary Butyl Ether) s2->s3 s4 8. Elute Analytes (1 mL Mobile Phase) s3->s4 a1 9. Evaporate Eluate (Optional) a2 10. Reconstitute a1->a2 a3 11. Inject into LC-MS/MS a2->a3

Caption: Workflow of the Solid-Phase Extraction Protocol.

  • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a suitable solvent to remove interferences. A common wash solvent is methyl tertiary butyl ether.

  • Elution: Elute the amoxicillin and Amoxicillin-D4 from the cartridge with 1 mL of the mobile phase (e.g., 0.2% formic acid in water:methanol (20:80, v/v)).

  • Final Processing: The eluate can be directly injected into the LC-MS/MS system. If concentration is required, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

LC-MS/MS Analysis
  • Column: A C18 column, such as a COSMOSIL 5C18-PAQ, is suitable for separation.

  • Mobile Phase: An isocratic mobile phase of 0.2% formic acid in water and 0.2% formic acid in methanol (20:80, v/v) at a flow rate of 0.6 mL/min has been shown to be effective.

  • Ionization: Electrospray ionization in positive mode (ESI+) is typically used.

  • Detection: The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for amoxicillin and Amoxicillin-D4 should be optimized for the instrument being used.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of amoxicillin using a solid-phase extraction method with LC-MS/MS analysis.

ParameterResultReference
Linearity Range 100 - 15,000 ng/mL
Lower Limit of Quantification (LLOQ) 100 ng/mL
Intra-day Precision (%CV) < 3.53% at LLOQ
Inter-day Precision (%CV) < 5.63% at LLOQ
Mean Recovery (Amoxicillin) ~66.3% - 96.6%
Internal Standard Amoxicillin-D4 or other suitable IS

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the sample, the internal standard, and the analytical method to achieve accurate quantification.

Logical_Relationship Analyte Amoxicillin SPE Solid-Phase Extraction Analyte->SPE Matrix Plasma Matrix (Proteins, Salts, etc.) Matrix->SPE IS Amoxicillin-D4 IS->SPE Result Accurate Quantification IS->Result Correction LCMS LC-MS/MS Analysis SPE->LCMS LCMS->Result

Caption: Correction for Matrix Effects and Recovery.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the quantification of amoxicillin in human plasma using Amoxicillin-D4 as an internal standard. The use of Oasis HLB cartridges provides efficient sample clean-up and high recovery. The integration of a stable isotope-labeled internal standard ensures the accuracy and precision of the subsequent LC-MS/MS analysis. This method is well-suited for researchers, scientists, and drug development professionals requiring a reliable and robust method for amoxicillin bioanalysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape for Amoxicillin-D4 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Amoxicillin-D4 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for Amoxicillin-D4?

Poor peak shape for Amoxicillin-D4, including peak tailing, fronting, and splitting, can arise from a variety of factors. These include:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of tailing.[1][2]

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of amoxicillin and its interaction with the column.[3][4]

  • Metal Chelation: Amoxicillin can chelate with metal ions present in the LC system or on the column, leading to peak distortion.[5]

  • Column Issues: Problems such as column contamination, degradation, or a poorly packed bed can all contribute to poor peak shape.

  • Sample Solvent Effects: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

Q2: Why is the mobile phase pH so critical for Amoxicillin-D4 analysis?

Amoxicillin is an amphoteric compound with multiple pKa values (approximately 2.7, 7.1, and 9.6). The pH of the mobile phase determines the ionization state of the molecule. At a pH close to one of its pKa values, a mixture of ionized and non-ionized forms can exist, leading to multiple interaction mechanisms with the stationary phase and resulting in split or broadened peaks. Therefore, maintaining a consistent and appropriate mobile phase pH is crucial for achieving a sharp, symmetrical peak.

Q3: Can the formation of adducts affect the peak shape of Amoxicillin-D4?

Yes, amoxicillin can form adducts, particularly with methanol, which is a common solvent in LC-MS. The formation of a methanol adduct ([M+CH3OH+H]+) can sometimes be observed in the mass spectrum. While this is more of a mass spectrometry observation, if the adduct formation is inconsistent or occurs on-column, it could potentially contribute to peak broadening or shouldering.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry where the back of the peak is wider than the front.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_interactions Secondary Interactions? start->check_interactions check_ph Mobile Phase pH Optimal? start->check_ph check_metal Metal Chelation? start->check_metal check_column Column Health? start->check_column solution1 Use End-Capped Column / Lower pH check_interactions->solution1 solution2 Adjust pH Away from pKa check_ph->solution2 solution3 Use Additive (e.g., EDTA) / Inert System check_metal->solution3 solution4 Flush or Replace Column check_column->solution4

Caption: Troubleshooting workflow for addressing peak tailing.

Potential Causes and Solutions for Peak Tailing

CauseRecommended ActionDetailed Protocol
Secondary Silanol Interactions Use a highly deactivated (end-capped) C18 column or operate at a lower mobile phase pH to suppress silanol ionization.Protocol: Prepare a mobile phase with a pH of 2.5-3.0 using 0.1% formic acid. This ensures that the residual silanol groups on the silica packing are protonated, minimizing their interaction with the basic amine group of amoxicillin.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa values of amoxicillin.Protocol: For reversed-phase chromatography, a mobile phase pH of around 2.5-3.0 is often effective. For HILIC, a slightly higher pH may be necessary, but it should be carefully optimized.
Metal Chelation Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase, or use PEEK tubing and fittings to create a more inert system.Protocol: Prepare a stock solution of 0.1 M EDTA. Add a small amount to your aqueous mobile phase to achieve a final concentration of 50-100 µM. Ensure the EDTA is fully dissolved and the mobile phase is filtered before use.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if necessary. Using a guard column can help prolong the life of the analytical column.Protocol: Disconnect the column from the detector. Flush with a sequence of solvents: 1. Water (to remove buffers), 2. Isopropanol, 3. Mobile phase without buffer. Equilibrate thoroughly with the initial mobile phase conditions before analysis.
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetry where the front of the peak is wider than the back.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Sample Overload? start->check_overload check_solvent Sample Solvent Too Strong? start->check_solvent check_column_bed Column Bed Issue? start->check_column_bed solution1 Reduce Sample Concentration / Injection Volume check_overload->solution1 solution2 Dissolve Sample in Initial Mobile Phase check_solvent->solution2 solution3 Replace Column check_column_bed->solution3

Caption: Troubleshooting workflow for addressing peak fronting.

Potential Causes and Solutions for Peak Fronting

CauseRecommended ActionDetailed Protocol
Sample Overload Reduce the concentration of the sample or the injection volume.Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with lower concentrations, you are likely overloading the column. Determine the optimal concentration and injection volume that provides good signal without compromising peak shape.
Strong Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.Protocol: If your initial mobile phase is 95% water and 5% acetonitrile, your sample should be dissolved in a similar or weaker solvent. Avoid dissolving the sample in 100% organic solvent.
Column Bed Deformation This can create channels in the packing material, leading to fronting. The best solution is to replace the column.Protocol: Before replacing, you can try to reverse-flush the column (check manufacturer's instructions first) to see if this resolves the issue. If not, a new column is required.
Issue 3: Split Peaks

Split peaks appear as two or more distinct peaks for a single analyte.

Troubleshooting Workflow for Split Peaks

G start Split Peak Observed check_all_peaks Are All Peaks Split? start->check_all_peaks yes Yes check_all_peaks->yes no No check_all_peaks->no system_issue System Issue yes->system_issue analyte_issue Analyte-Specific Issue no->analyte_issue check_frit Blocked Frit/Tubing? system_issue->check_frit check_solvent_effect Sample Solvent Mismatch? system_issue->check_solvent_effect check_ph_pka Mobile Phase pH near pKa? analyte_issue->check_ph_pka check_coelution Co-eluting Interference? analyte_issue->check_coelution solution1 Reverse Flush / Replace Frit or Column check_frit->solution1 solution2 Match Sample Solvent to Mobile Phase check_solvent_effect->solution2 solution3 Adjust Mobile Phase pH check_ph_pka->solution3 solution4 Improve Sample Cleanup / Modify Gradient check_coelution->solution4

Caption: Troubleshooting workflow for addressing split peaks.

Potential Causes and Solutions for Split Peaks

CauseRecommended ActionDetailed Protocol
Partially Blocked Inlet Frit Reverse flush the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.Protocol: Disconnect the column from the detector. Reverse the column and connect the outlet to the pump. Flush with a compatible solvent at a low flow rate. If the pressure remains high or the peak shape does not improve, replace the column.
Sample Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.Protocol: If using a gradient that starts with a high aqueous percentage, dissolve the sample in the initial mobile phase. For HILIC, where the initial mobile phase is high in organic solvent, the sample should also be dissolved in a high percentage of organic solvent.
Mobile Phase pH close to pKa Adjust the mobile phase pH to be at least 2 pH units away from the pKa of amoxicillin.Protocol: Prepare a series of mobile phases with varying pH values (e.g., in 0.5 pH unit increments) to identify the optimal pH for a symmetrical peak. Ensure the chosen pH is within the stable range for your column.
Co-eluting Interference An impurity or related compound may be co-eluting with your analyte. Adjusting the chromatographic conditions may be necessary.Protocol: Modify the gradient to be shallower to increase separation. Alternatively, try a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18).

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Amoxicillin-D4 Analysis (Reversed-Phase)
  • Aqueous Component (Mobile Phase A):

    • To 1 L of HPLC-grade water, add 1.0 mL of formic acid (0.1% v/v).

    • Alternatively, for pH and ionic strength control, prepare a 10 mM ammonium acetate solution and adjust the pH to 3.0 with formic acid.

    • Filter the aqueous mobile phase through a 0.22 µm filter.

  • Organic Component (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol.

  • Gradient Elution:

    • A typical starting condition would be 95% Mobile Phase A and 5% Mobile Phase B.

    • Develop a gradient to elute amoxicillin-d4 with an appropriate retention time and peak shape.

Protocol 2: Sample Preparation
  • Stock Solution:

    • Accurately weigh and dissolve Amoxicillin-D4 in a suitable solvent (e.g., a small amount of DMSO followed by dilution with water or initial mobile phase) to make a stock solution.

  • Working Solution:

    • Dilute the stock solution with the initial mobile phase to the desired concentration.

  • Filtration:

    • Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulates that could block the column frit.

By systematically working through these troubleshooting guides and implementing the provided protocols, you can effectively diagnose and resolve issues with poor peak shape for Amoxicillin-D4 in your LC-MS analyses, leading to more accurate and reliable results.

References

Overcoming matrix effects in amoxicillin quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during amoxicillin quantification.

Troubleshooting Guides

Issue: Low Analyte Recovery During Sample Preparation

Question: I am experiencing low recovery of amoxicillin from plasma samples after protein precipitation. What are the potential causes and solutions?

Answer:

Low recovery of amoxicillin following protein precipitation is a common issue. The primary causes often revolve around the choice of precipitation solvent, the solvent-to-plasma ratio, and the potential for co-precipitation.

Potential Causes and Troubleshooting Steps:

  • Incomplete Protein Precipitation: Insufficient precipitation can lead to a viscous supernatant that is difficult to handle and may still contain proteins that interfere with extraction.

    • Solution: Ensure an adequate volume of organic solvent is used. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma. Methanol and acetonitrile are frequently used for this purpose.[1]

  • Co-precipitation of Amoxicillin: Amoxicillin can become trapped within the precipitated protein pellet, leading to its loss from the supernatant.

    • Solution: After adding the precipitation solvent, vortex the sample vigorously to ensure a fine, dispersed precipitate. This minimizes the surface area where amoxicillin can be entrapped. Centrifugation at a high speed (e.g., >10,000 x g) for an extended period (10-15 minutes) can also help to form a compact pellet, improving the separation of the supernatant.

  • Analyte Instability: Amoxicillin is susceptible to degradation, especially at non-optimal pH and temperature.

    • Solution: Keep samples on ice or at 4°C throughout the extraction process. Ensure the pH of the final extract is maintained within a stable range for amoxicillin (around pH 5.0-7.0).[2][3]

Experimental Workflow for Protein Precipitation

cluster_sample_prep Protein Precipitation Workflow plasma Plasma Sample add_solvent Add Acetonitrile/Methanol (e.g., 3:1 v/v) plasma->add_solvent vortex Vortex Vigorously (e.g., 1 min) add_solvent->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis cluster_spe Solid-Phase Extraction Workflow sample Pre-treated Sample (e.g., Diluted Urine) load Load Sample sample->load condition Condition SPE Cartridge (Methanol then Water) condition->load wash Wash Cartridge (e.g., Water/Methanol) load->wash elute Elute Amoxicillin (e.g., Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

References

Technical Support Center: Optimizing ESI Parameters for Amoxicillin D4 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Electrospray Ionization (ESI) parameters for the detection of Amoxicillin D4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Troubleshooting Guides

This section addresses specific issues that may arise during the detection of this compound using ESI-MS.

Question: Why am I observing a low signal or no signal for this compound?

Answer:

Several factors can contribute to a low or absent signal for this compound. Follow these troubleshooting steps:

  • Verify Instrument Settings: Ensure the mass spectrometer is operating in the correct ionization mode. While Amoxicillin can be detected in both positive and negative ion modes, positive mode is more commonly reported, targeting the [M+H]⁺ ion.[1][2][3] For this compound, the expected m/z would be approximately 370.1296.[3]

  • Check ESI Source Parameters: Suboptimal source parameters are a common cause of poor signal. Refer to the recommended starting parameters in Table 1 . Key parameters to investigate include:

    • Capillary Voltage: A typical starting point is 3.0-5.0 kV in positive mode.[1]

    • Nebulizer Gas Pressure: This affects droplet size. Inadequate pressure can lead to poor nebulization.

    • Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Insufficient drying can lead to signal suppression. Typical temperatures range from 200°C to 350°C.

  • Sample Preparation and Mobile Phase:

    • Ensure proper sample extraction and concentration. Amoxicillin is prone to degradation, so handle samples appropriately, potentially at chilled temperatures.

    • The mobile phase composition significantly impacts ESI efficiency. The use of protic solvents like methanol or acetonitrile with additives such as formic acid or ammonium acetate is common to promote ionization.

  • Investigate Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. This is a common issue in complex matrices like plasma. Consider improving chromatographic separation or employing more rigorous sample cleanup procedures like solid-phase extraction (SPE).

Question: I am observing poor peak shape and inconsistent retention times. What could be the cause?

Answer:

Poor chromatography directly impacts the quality of your MS signal. Consider the following:

  • Column Selection and Condition: Ensure you are using a suitable column, such as a C18 column, which is commonly used for Amoxicillin analysis. Column degradation can lead to peak tailing and shifting retention times.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Amoxicillin and its interaction with the stationary phase. The use of formic acid or ammonium acetate helps to control the pH and improve peak shape.

  • Flow Rate: An unstable flow rate from the LC pump can cause fluctuations in retention time. Ensure the pump is properly primed and delivering a consistent flow.

  • Sample Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Question: My mass accuracy is poor, making it difficult to confirm the identity of this compound.

Answer:

Accurate mass measurement is critical for confident compound identification.

  • Mass Calibration: Ensure the mass spectrometer is properly calibrated according to the manufacturer's recommendations.

  • Internal Standard: While not always required for high-resolution instruments, using a lock mass or an internal standard can improve mass accuracy.

  • Sufficient Signal Intensity: Low ion intensity can lead to poorer mass accuracy. Optimize ESI parameters to enhance the signal of your analyte.

Frequently Asked Questions (FAQs)

What are the expected precursor and product ions for this compound in positive ESI mode?

In positive ESI mode, the precursor ion for this compound is the protonated molecule, [M+H]⁺, with an expected m/z of approximately 370.1. Common product ions resulting from collision-induced dissociation (CID) include fragments corresponding to the loss of ammonia and cleavage of the β-lactam ring. For Amoxicillin (non-deuterated), prominent fragments are observed at m/z 349 (loss of NH₃), 208, 160, and 114. For this compound, a characteristic transition would be monitoring the fragmentation of m/z 368 to 227 in negative ion mode, as reported in some studies.

Should I use positive or negative ion mode for this compound detection?

Both positive and negative ion modes have been successfully used for the analysis of Amoxicillin. Positive ion mode is frequently cited, targeting the [M+H]⁺ ion. However, some methods report sensitive detection in negative ion mode, monitoring the [M-H]⁻ transition. The optimal mode may depend on the specific instrument and matrix. It is advisable to test both modes during method development.

What are some common mobile phase compositions for LC-MS analysis of this compound?

Typical mobile phases for reversed-phase chromatography of Amoxicillin consist of a mixture of water and an organic solvent, usually acetonitrile or methanol, with an additive to aid ionization. Common additives include formic acid (0.1%) or ammonium acetate (2mM).

Experimental Protocols & Data

Table 1: Representative ESI Parameters for Amoxicillin Detection
ParameterValue RangeIonization ModeReference
Capillary Voltage3.0 - 5.0 kVPositive
Ion Source Temperature100 - 300 °CPositive
Desolvation Temperature37 - 300 °CPositive
Nebulizer Gas Flow1.5 L/minPositive
Drying Gas Flow5.0 - 7.0 L/minPositive
Cone Gas Flow50 L/hPositive
Collision Energy16 eVPositive (for MRM)

Note: These are representative values and may require optimization for your specific instrument and application.

General Experimental Protocol for this compound Detection
  • Sample Preparation:

    • For plasma samples, a protein precipitation step followed by solid-phase extraction (SPE) is often employed to remove matrix components.

    • Prepare calibration standards and quality control samples by spiking known concentrations of this compound into the blank matrix.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 4.6 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient might start with a low percentage of mobile phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 0.5 - 10 µL.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Mode: Full scan for initial parameter optimization, followed by Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: For Amoxicillin, a common transition is m/z 366.2 → 348.8. For this compound, the precursor ion would be adjusted accordingly (e.g., m/z 370.1).

    • Source Parameters: Optimize capillary voltage, gas flows, and temperatures based on the values in Table 1 to maximize the signal for the this compound precursor ion.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound Standard Sample->Spiking Extraction Protein Precipitation & SPE LC LC Separation (C18 Column) Extraction->LC Spiking->Extraction ESI Electrospray Ionization (ESI) LC->ESI MS Tandem MS (MRM Mode) ESI->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound detection.

esi_optimization cluster_gas Gas Phase cluster_voltage Voltage cluster_liquid Liquid Phase center This compound Ionization Efficiency DryingGas Drying Gas (Flow & Temp) DryingGas->center Nebulizer Nebulizer Gas (Pressure) Nebulizer->center CapillaryV Capillary Voltage CapillaryV->center ConeV Cone/Fragmentor Voltage ConeV->center MobilePhase Mobile Phase (Composition & pH) MobilePhase->center FlowRate Flow Rate FlowRate->center

Caption: Key parameters influencing ESI efficiency.

References

Preventing in-source fragmentation of Amoxicillin D4.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Amoxicillin D4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to in-source fragmentation during LC-MS/MS analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for this compound analysis?

In-source fragmentation (ISF) is a phenomenon where the analyte ion, in this case, protonated this compound ([M+H]⁺), fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because it reduces the abundance of the intended precursor ion, which can compromise the sensitivity and accuracy of quantification. Furthermore, the fragment ions can be mistaken for other compounds, leading to inaccurate results.

Q2: What is the primary in-source fragment of this compound?

The primary in-source fragment of this compound results from the neutral loss of ammonia (NH₃) from the precursor ion. For this compound, which has a monoisotopic mass of approximately 369.1 g/mol , the protonated molecule ([M+H]⁺) is observed at m/z 370.1. The in-source fragment is therefore detected at m/z 353.1.

Q3: How can I detect if in-source fragmentation of this compound is occurring in my experiment?

You can detect ISF by observing the mass spectrum of a pure this compound standard. Key indicators include:

  • A significant peak at m/z 353.1 in the full scan mass spectrum, even without applying collision energy in the collision cell.

  • The intensity ratio of the fragment ion (m/z 353.1) to the precursor ion (m/z 370.1) changes as you adjust the ion source parameters, such as the cone voltage or fragmentor voltage. A decrease in this ratio as you lower the voltage is a strong indication of ISF.

Q4: What are the main causes of in-source fragmentation of this compound?

The primary causes of ISF for this compound are related to the transfer of excess energy to the ions in the ion source. This can be attributed to:

  • High Ion Source Voltages: Elevated cone voltage, fragmentor voltage, or Q-Array voltage can accelerate ions, causing energetic collisions with gas molecules and leading to fragmentation.[2]

  • High Temperatures: Elevated ion source or desolvation temperatures can provide sufficient thermal energy to induce fragmentation of thermally labile molecules like this compound.[1]

Troubleshooting Guide

Issue: High Abundance of the m/z 353.1 Fragment Ion

This is a clear indication of in-source fragmentation. Follow these steps to mitigate this issue:

1. Optimize Ion Source Parameters:

The most effective way to reduce ISF is to use "softer" ionization conditions. This involves systematically reducing the voltages in the ion source.

  • Cone Voltage / Fragmentor Voltage / Q-Array Voltage: This is the most critical parameter. Reduce this voltage in a stepwise manner and monitor the ratio of the fragment ion (m/z 353.1) to the precursor ion (m/z 370.1).

  • Source Temperature / Desolvation Temperature: Lowering the temperature can reduce thermal degradation and fragmentation.[1]

Data Presentation: Effect of Cone Voltage on this compound Fragmentation

The following table illustrates the typical effect of varying the cone voltage on the relative intensities of the precursor and fragment ions of this compound.

Cone Voltage (V)Precursor Ion [M+H]⁺ (m/z 370.1) Relative Intensity (%)Fragment Ion [M+H-NH₃]⁺ (m/z 353.1) Relative Intensity (%)
20955
308515
406535
504060
602080

Note: These values are illustrative and may vary depending on the specific instrument and source conditions.

2. Use a "Soft" Ionization Technique:

Electrospray ionization (ESI) is considered a soft ionization technique, but its "softness" can be tuned.[3] If available, consider other soft ionization methods like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), although ESI is generally suitable for Amoxicillin.

Experimental Protocols

Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation

Objective: To determine the optimal cone voltage that maximizes the precursor ion signal while minimizing the in-source fragment.

Methodology:

  • Prepare a standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer or make repeated injections via an LC system under isocratic conditions.

  • Set the mass spectrometer to acquire full scan data in positive ion mode over a mass range that includes m/z 350-380.

  • Begin with a low cone voltage (e.g., 20 V).

  • Acquire the mass spectrum and record the intensities of the precursor ion (m/z 370.1) and the fragment ion (m/z 353.1).

  • Increase the cone voltage in increments of 10 V (e.g., 30 V, 40 V, 50 V, 60 V).

  • Repeat step 5 for each cone voltage setting.

  • Plot the relative intensities of the precursor and fragment ions as a function of the cone voltage to determine the optimal setting.

Protocol 2: LC-MS/MS Analysis of this compound with Minimized In-Source Fragmentation

Objective: To perform a quantitative analysis of this compound using LC-MS/MS with optimized source conditions to prevent in-source fragmentation.

Liquid Chromatography Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to achieve good peak shape and separation.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: Optimized value from Protocol 1 (e.g., 25 V)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • MRM Transitions:

    • This compound: 370.1 -> 227.1

    • This compound (confirmation): 370.1 -> 114.1

Visualizations

This compound In-Source Fragmentation Pathway

G cluster_source Ion Source cluster_analyzer Mass Analyzer Amoxicillin_D4 This compound (in solution) Protonated_Amox_D4 [M+H]⁺ m/z 370.1 Amoxicillin_D4->Protonated_Amox_D4 ESI Fragment_Ion [M+H-NH₃]⁺ m/z 353.1 Protonated_Amox_D4->Fragment_Ion Fragmentation Detected_Ions Detected Ions Protonated_Amox_D4->Detected_Ions To Analyzer Fragment_Ion->Detected_Ions To Analyzer High_Energy Excess Energy (High Cone Voltage / Temp) High_Energy->Protonated_Amox_D4

Caption: In-source fragmentation of this compound.

Experimental Workflow for Minimizing In-Source Fragmentation

G Start Start: High ISF Observed Optimize_Voltage Optimize Cone/Fragmentor Voltage (Protocol 1) Start->Optimize_Voltage Optimize_Temp Optimize Source/Desolvation Temperature Optimize_Voltage->Optimize_Temp LCMS_Analysis Perform LC-MS/MS Analysis (Protocol 2) Optimize_Temp->LCMS_Analysis Data_Review Review Data: ISF Minimized? LCMS_Analysis->Data_Review End End: Accurate Quantification Data_Review->End Yes Reoptimize Re-optimize Parameters Data_Review->Reoptimize No Reoptimize->Optimize_Voltage

Caption: Workflow for minimizing this compound ISF.

References

Improving recovery of Amoxicillin D4 during sample extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amoxicillin D4 sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound during sample extraction?

A1: Low recovery of this compound can be attributed to several factors, primarily related to its chemical instability and interactions with the sample matrix. Key reasons include:

  • pH-dependent degradation: Amoxicillin is a β-lactam antibiotic, and its stability is highly dependent on the pH of the solution. Degradation occurs at a faster rate in alkaline conditions (pH > 7.0) and also at very acidic pH.[1][2]

  • Temperature sensitivity: Elevated temperatures can accelerate the degradation of this compound.[3][4] It is crucial to maintain cool conditions during the entire extraction process.

  • Incomplete protein precipitation: If proteins are not completely removed from the sample matrix (e.g., plasma), this compound can remain bound, leading to poor recovery.

  • Suboptimal extraction solvent: The choice of organic solvent in liquid-liquid extraction (LLE) or the elution solvent in solid-phase extraction (SPE) is critical for efficient recovery.

  • Matrix effects in LC-MS/MS analysis: Endogenous components in the sample matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement and inaccurate quantification.[5]

  • Adsorption to labware: this compound can adsorb to the surfaces of glass or plastic tubes and tips, especially at low concentrations.

Q2: How does pH affect the stability and extraction efficiency of this compound?

A2: The pH of the sample and extraction solvents is arguably the most critical factor influencing this compound recovery. Amoxicillin is most stable in a slightly acidic to neutral pH range, typically around pH 6.0. In alkaline solutions (pH > 7.0), the β-lactam ring is susceptible to hydrolysis, leading to the formation of inactive degradation products like amoxicilloic acid. Extreme acidic conditions can also lead to degradation. For extraction, the pH needs to be optimized to ensure both stability and efficient partitioning into the extraction solvent. For instance, in reverse micelle extraction, the best forward extraction for amoxicillin was observed at a feed phase pH of around 3.5. However, for backward extraction (recovery), a pH of around 6.0 was optimal to release the amoxicillin from the reverse micelles.

Q3: What is the recommended storage condition for plasma samples containing this compound?

A3: To prevent degradation, plasma samples containing this compound should be stored at -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable, but prolonged storage at room temperature should be avoided as it can lead to significant degradation.

Troubleshooting Guides

Low Recovery After Protein Precipitation

Problem: You are observing low and inconsistent recovery of this compound after performing a protein precipitation step with acetonitrile or methanol.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Protein Precipitation - Increase the ratio of organic solvent to plasma (e.g., from 2:1 to 4:1 v/v).- Ensure thorough vortexing immediately after adding the solvent.- Increase the centrifugation speed and/or time to ensure a compact protein pellet.
Analyte Co-precipitation - Optimize the precipitation solvent. While acetonitrile is common, methanol or a mixture might be more suitable for your specific matrix.- Acidifying the precipitation solvent (e.g., with 0.1% formic acid) can improve recovery by keeping this compound in its protonated, more soluble form.
Analyte Instability - Perform the protein precipitation on ice and use pre-chilled solvents to minimize degradation.
Poor Recovery in Liquid-Liquid Extraction (LLE)

Problem: Low recovery of this compound is observed after performing LLE.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal pH - Adjust the pH of the aqueous phase to be slightly acidic (e.g., pH 4-6) to ensure this compound is in a less polar state, facilitating its transfer to the organic phase.
Inappropriate Organic Solvent - Screen different extraction solvents. Ethyl acetate is commonly used, but other solvents or mixtures may provide better recovery.
Insufficient Mixing - Ensure adequate mixing of the aqueous and organic phases by vortexing for a sufficient amount of time (e.g., 1-2 minutes).
Emulsion Formation - If an emulsion forms, try adding a small amount of a different organic solvent or salt to break it. Centrifugation at a higher speed can also help.
Low Yield in Solid-Phase Extraction (SPE)

Problem: this compound recovery is poor after using an SPE cartridge.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Sorbent Selection - For this compound, a hydrophilic-lipophilic balanced (HLB) sorbent is often a good starting point. Depending on the sample matrix, other sorbents like mixed-mode or ion-exchange cartridges might be more effective.
Improper Conditioning/Equilibration - Ensure the sorbent is properly conditioned with methanol (or another appropriate solvent) and then equilibrated with an aqueous solution at a pH similar to your sample. The sorbent bed should not run dry before sample loading.
Inefficient Wash Step - The wash step is crucial to remove interferences without eluting the analyte. If recovery is low, the wash solvent might be too strong. Try a weaker wash solvent (e.g., with a lower percentage of organic solvent).
Incomplete Elution - The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., by increasing the organic content or adding a pH modifier like formic acid or ammonia).- Try eluting with multiple smaller volumes of the elution solvent.

Experimental Protocols

Protein Precipitation Protocol for Plasma Samples
  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 25 µL of the internal standard (this compound).

    • Add 100 µL of 1% (v/v) formic acid in water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 10°C.

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., Phenomenex Strata-X, 30 mg, 1 cc).

    • Condition the cartridge with 1.0 mL of methanol followed by 1.0 mL of 1% (v/v) formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.

  • Drying:

    • Dry the cartridge for 1 minute under nitrogen.

  • Elution:

    • Elute the this compound with 1.0 mL of the mobile phase solution.

  • Analysis:

    • The eluate is ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Factors Affecting Amoxicillin Stability and Recovery
ParameterOptimal Range/ConditionEffect on RecoveryReference
pH (Aqueous Solution) ~6.0 for stabilityDegradation increases significantly at pH > 7.0
Temperature Refrigerated (2-8°C) or Frozen (-80°C)Higher temperatures accelerate degradation
Extraction Solvent (LLE) Dependent on method, e.g., Toluene with extractantOptimized solvent improves partitioning and recovery
SPE Sorbent Hydrophilic-Lipophilic Balanced (HLB)Correct sorbent ensures good retention and selective elution
Table 2: Reported Recovery of Amoxicillin in Different Extraction Methods
Extraction MethodSample MatrixRecovery (%)Reference
Solid-Phase Extraction (SPE)Human Plasma99.6
Protein Precipitation (Acetonitrile)Human PlasmaNot explicitly stated, but method was successful
Liquid-Liquid Extraction (LLE)Aqueous Solution93.5 - 96
Reverse Micelle ExtractionAqueous Solution90.79 (backward extraction)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is pretreatment Pre-treatment (e.g., Acidification) add_is->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe Load lle Liquid-Liquid Extraction (LLE) pretreatment->lle Mix ppt Protein Precipitation (PPT) pretreatment->ppt Add Solvent evaporation Evaporation & Reconstitution spe->evaporation lle->evaporation ppt->evaporation lcms LC-MS/MS Analysis evaporation->lcms

Caption: General experimental workflow for this compound extraction.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery of This compound ph Suboptimal pH start->ph temp High Temperature start->temp extraction Inefficient Extraction start->extraction matrix Matrix Effects start->matrix adjust_ph Optimize pH (4-6) ph->adjust_ph control_temp Use Ice/Chilled Solvents temp->control_temp optimize_extraction Optimize Solvents/Sorbent extraction->optimize_extraction dilute_sample Dilute Sample/Use IS matrix->dilute_sample

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Managing Ion Suppression with Amoxicillin D4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amoxicillin D4 as an internal standard to manage ion suppression in LC-MS/MS analysis of amoxicillin.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A1: Ion suppression is a matrix effect phenomenon that occurs in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte, such as amoxicillin, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" consists of all components in a sample apart from the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[1] Ion suppression typically happens in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.

Q2: How does this compound help in managing ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard used for the quantification of amoxicillin. Ideally, a deuterated internal standard like this compound co-elutes with the analyte (Amoxicillin) and experiences the same degree of ion suppression. By maintaining a constant ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of matrix effects. The use of a SIL internal standard is considered the gold standard for mass spectrometry-based methods as it can correct for analyte loss during sample preparation and variations in instrument response.

Q3: Is this compound completely immune to differential matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for ion suppression. Differential ion suppression can occur if there is a slight chromatographic separation between amoxicillin and this compound. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading them to encounter different matrix components as they elute.

Troubleshooting Guides

Issue 1: Low Signal Intensity for both Amoxicillin and this compound

Possible Cause: Significant ion suppression is likely occurring due to co-eluting matrix components. Common sources of interference include phospholipids from plasma, salts, and proteins. This often points to inadequate sample cleanup.

Troubleshooting Steps:

  • Improve Sample Preparation: Transition from a simple protein precipitation (PPT) to a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering matrix components.

  • Optimize Chromatography: Modify the chromatographic method to separate the analytes from the regions of ion suppression. This can involve changing the gradient, the mobile phase composition, or using a different column.

  • Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, although this may compromise the limit of detection.

Issue 2: Inconsistent Amoxicillin/Amoxicillin D4 Ratio Across Replicates

Possible Cause: This indicates variable ion suppression that is not being effectively compensated for by this compound. This variability can arise from inconsistencies in the sample preparation process or significant differences in the matrix composition between individual biological samples.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure all sample preparation steps are performed consistently. The use of automated liquid handlers can improve precision.

  • Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify the retention times where ion suppression is most significant.

  • Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects and improve accuracy.

Issue 3: Poor Peak Shape for Amoxicillin and/or this compound

Possible Cause: Poor peak shape (e.g., fronting or tailing) can be caused by several factors including column overload, column degradation, or suboptimal mobile phase conditions.

Troubleshooting Steps:

  • Check for Column Overload: Dilute the sample or inject a smaller volume to see if peak shape improves.

  • Optimize Mobile Phase: Experiment with different mobile phase additives, such as ammonium acetate or formate, to enhance peak shape and ionization.

  • Column Maintenance: If the column is old, try washing it with a strong solvent. If that fails, the column may need to be replaced.

Quantitative Data Summary

The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for amoxicillin analysis.

Table 1: Linearity and LLOQ of Amoxicillin in Human Plasma

AnalyteInternal StandardLinear Range (ng/mL)LLOQ (ng/mL)Reference
AmoxicillinGemifloxacin100 - 15000100
AmoxicillinThis compound50.43 - 31500.6850.43
AmoxicillinClavulanate IS10 - 1500010

Table 2: Precision and Accuracy Data for Amoxicillin Quantification

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
AmoxicillinLLOQ, LQC, MQC, HQC≤ 5.44≤ 7.084.53 to 10.9-1.26 to 10.2
AmoxicillinLLOQ3.535.63-1.81N/A

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Amoxicillin from Plasma

This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Phosphate buffer (e.g., 0.01 M, pH 6.3)

  • Trichloroacetic acid (50 mg/mL)

  • SPE cartridges (e.g., Oasis® HLB)

  • Methanol

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To a known volume of plasma, add the this compound internal standard solution. Add phosphate buffer and vortex. Precipitate proteins by adding trichloroacetic acid and centrifuge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove salts and other polar interferences.

  • Elution: Elute amoxicillin and this compound from the cartridge using methanol.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-piece connector

  • Standard solution of amoxicillin and this compound

  • Extracted blank matrix sample

Procedure:

  • System Setup: Connect the outlet of the LC column to one inlet of the T-piece. Connect the syringe pump containing the standard solution to the other inlet of the T-piece. Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Infusion: Begin infusing the standard solution at a constant low flow rate (e.g., 5-20 µL/min) to obtain a stable baseline signal for amoxicillin and this compound.

  • Injection: Inject the extracted blank matrix sample onto the LC column while continuing the infusion.

  • Monitoring: Monitor the signal for amoxicillin and this compound. Dips in the baseline signal indicate retention times where ion suppression is occurring due to co-eluting matrix components.

Visualizations

Troubleshooting_Ion_Suppression start Start: Inconsistent or Low Signal check_signal Low signal for both Analyte and IS? start->check_signal inconsistent_ratio Inconsistent Analyte/IS Ratio? check_signal->inconsistent_ratio No sig_suppression Significant Ion Suppression Likely check_signal->sig_suppression Yes var_suppression Variable Ion Suppression inconsistent_ratio->var_suppression Yes end End: Re-evaluate Results inconsistent_ratio->end No improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) sig_suppression->improve_cleanup optimize_chrom Optimize Chromatography sig_suppression->optimize_chrom standardize_prep Standardize Sample Prep (e.g., Automation) var_suppression->standardize_prep matrix_match Use Matrix-Matched Calibrators var_suppression->matrix_match post_column Perform Post-Column Infusion Experiment improve_cleanup->post_column optimize_chrom->post_column standardize_prep->post_column matrix_match->post_column post_column->end

Caption: A flowchart for systematically troubleshooting ion suppression.

Post_Column_Infusion_Workflow lc LC System | {LC Column} tee T-Piece lc->tee Column Effluent syringe Syringe Pump | {Analyte + IS Solution} syringe->tee Constant Infusion ms Mass Spectrometer | {Ion Source | Detector} tee->ms Combined Flow data Data Acquisition | Monitor Analyte & IS Signal ms->data

Caption: Experimental setup for a post-column infusion experiment.

References

Stability issues of Amoxicillin D4 in different solvent mixtures.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following stability data and guidelines are based on studies conducted with Amoxicillin. While the deuterated form, Amoxicillin D4, is expected to have very similar stability characteristics, it is recommended to perform independent stability tests for your specific experimental conditions and solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is highly dependent on pH and temperature. Generally, for amoxicillin, degradation follows pseudo-first-order kinetics.[1] In aqueous solutions, amoxicillin is more stable at refrigerated temperatures (e.g., 4°C) compared to room temperature (25°C) or higher.[2] For example, one study found that amoxicillin in an aqueous solution maintained 90% of its initial concentration for 80.3 hours at 4°C, but only for 24.8 hours at 25°C.[2]

Q2: How do organic co-solvents like methanol or acetonitrile affect the stability of this compound?

A2: The presence of organic solvents can influence the stability of amoxicillin. Studies on antibiotic mixtures in water:methanol have shown that beta-lactams, including amoxicillin, are among the less stable compounds, especially when stored at -20°C. For prolonged storage of stock solutions in such mixtures, temperatures of -80°C are recommended to ensure stability for up to a year. When preparing working solutions, it is advisable to use freshly prepared dilutions from a stock solution stored under optimal conditions.

Q3: What are the primary degradation pathways for this compound?

A3: The most common degradation pathway for amoxicillin is the hydrolysis of the β-lactam ring, which is susceptible to nucleophilic attack. This leads to the formation of amoxicilloic acid. Further degradation can occur, leading to other products such as amoxicillin diketopiperazine-2',5'. The rate of this degradation is influenced by factors like pH, temperature, and the presence of certain buffers or metal ions.

Q4: Are there any known incompatibilities of this compound with common laboratory reagents?

A4: Amoxicillin is known to be unstable in the presence of strong acids, bases, and oxidizing agents. For instance, it is highly susceptible to degradation in alkaline conditions (e.g., 0.015 M NaOH), leading to approximately 50% degradation in a short period. It is also incompatible with certain metal ions. When preparing solutions or conducting experiments, it is crucial to consider the chemical nature of all excipients and reagents.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound peak during HPLC analysis of a freshly prepared sample. The diluent or mobile phase is not at an optimal pH for stability.Ensure the pH of your diluent and mobile phase is in the range of 4-7, where amoxicillin exhibits better stability.[3]
Inconsistent results in stability studies over time. The stock solution is degrading upon storage.Prepare smaller aliquots of the stock solution and store them at -80°C. Thaw a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in the chromatogram. These are likely degradation products of this compound.Refer to the degradation pathway diagram to identify potential degradation products. Use a validated stability-indicating HPLC method that can resolve the parent compound from its degradants.
Low recovery of this compound from a sample matrix. The solvent used for extraction is causing degradation.Evaluate the stability of this compound in the extraction solvent at the working temperature. If necessary, switch to a milder solvent or perform the extraction at a lower temperature.
Precipitation of this compound in the solvent mixture. The solubility limit has been exceeded, or the pH of the solution is near the isoelectric point of amoxicillin.Amoxicillin has its lowest solubility in the pH range of 4-6.[4] Adjust the pH of the solvent mixture or use a different solvent system to ensure complete dissolution.

Data on Amoxicillin Stability

Table 1: Stability of Amoxicillin in Aqueous Solution at Different Temperatures

TemperatureTime to 90% of Initial Concentration (t90)Reference
4°C80.3 hours
25°C24.8 hours
37°C9 hours

Table 2: Summary of Forced Degradation Studies of Amoxicillin

Stress ConditionReagent/ConditionDurationApproximate DegradationReference
Acid Hydrolysis0.375 M HCl30 minutesSignificant degradationBenchChem
Alkaline Hydrolysis0.015 M NaOH15 minutes~50%BenchChem
Oxidation1.5% H₂O₂30 minutesSignificant degradationBenchChem
Thermal Degradation105°C (dry heat)3 hours≥ 10%BenchChem
Photodegradation1.2 million lux hours17 daysNot significant for the parent drugBenchChem

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable solvent. For long-term storage, consider a water:methanol mixture.

  • If necessary, use sonication to aid dissolution.

  • Once fully dissolved, dilute to the final desired concentration.

  • Filter the solution through a 0.22 µm filter.

  • Aliquot the stock solution into cryovials and store at -80°C.

Protocol 2: General Procedure for a Forced Degradation Study

  • Preparation of Test Solutions: Prepare solutions of this compound in the desired solvent mixture at a known concentration.

  • Application of Stress:

    • Acidic: Add an equal volume of 0.375 M HCl to the test solution. Keep at room temperature for 30 minutes, then neutralize with NaOH.

    • Alkaline: Add an equal volume of 0.015 M NaOH to the test solution. Keep at room temperature for 15 minutes, then neutralize with HCl.

    • Oxidative: Add an equal volume of 1.5% H₂O₂ to the test solution. Keep at room temperature for 30 minutes.

    • Thermal: Place the test solution in a calibrated oven at a specified temperature (e.g., 60°C) for a defined period.

    • Photolytic: Expose the test solution to a controlled light source (e.g., in a photostability chamber). Protect a control sample from light.

  • Sample Analysis: At specified time points, withdraw samples and dilute them to a suitable concentration with the HPLC mobile phase.

  • Chromatographic Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that in an unstressed control sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Dilute to Working Concentration in Solvent Mixture prep_stock->prep_working stress_acid Acid Hydrolysis prep_working->stress_acid stress_base Alkaline Hydrolysis prep_working->stress_base stress_ox Oxidation prep_working->stress_ox stress_therm Thermal prep_working->stress_therm stress_photo Photolytic prep_working->stress_photo hplc HPLC Analysis (Stability-Indicating Method) stress_acid->hplc stress_base->hplc stress_ox->hplc stress_therm->hplc stress_photo->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway amox This compound (Intact Molecule) hydrolysis Hydrolysis of β-lactam ring amox->hydrolysis H₂O, pH, Temp penicilloic Amoxicilloic Acid D4 (Major Degradant) hydrolysis->penicilloic further_deg Further Degradation dkp Amoxicillin Diketopiperazine D4 further_deg->dkp penicilloilloic penicilloilloic penicilloilloic->further_deg

Caption: Simplified primary degradation pathway of this compound via hydrolysis.

References

Column selection for optimal separation of amoxicillin and Amoxicillin D4.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal separation of amoxicillin and its deuterated internal standard, Amoxicillin D4, using liquid chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for amoxicillin separation?

A1: The most frequently recommended columns for amoxicillin analysis are reversed-phase columns, particularly C18 and C8 columns.[1][2] Several specific columns have been successfully used, including Agilent ZORBAX SB-Aq, Cogent Bidentate C18, and Primesep 100. The United States Pharmacopeia (USP) monograph for amoxicillin often specifies an L1 column, which is a C18 bonded silica.[3][4]

Q2: Why is this compound used in the analysis of amoxicillin?

A2: this compound is a deuterated form of amoxicillin, meaning some hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative analysis, particularly with mass spectrometry detection (LC-MS). Because its chemical and physical properties are nearly identical to amoxicillin, it behaves similarly during sample preparation and chromatographic separation, but it can be distinguished by its higher mass-to-charge ratio (m/z). This allows for accurate quantification by correcting for variations in sample injection and ionization efficiency.[5]

Q3: What are the typical mobile phase compositions for separating amoxicillin and this compound?

A3: A common mobile phase for amoxicillin separation is a mixture of an aqueous buffer and an organic modifier. The buffer is typically a phosphate buffer (e.g., potassium dihydrogen phosphate or sodium phosphate) adjusted to a pH of around 5.0. The organic modifier is usually acetonitrile or methanol. The ratio of buffer to organic modifier can be adjusted to optimize the retention and separation of the analytes. For LC-MS applications, volatile buffers like formic acid are used instead of non-volatile phosphate buffers.

Q4: What detection method is most suitable for amoxicillin and this compound analysis?

A4: For routine analysis and quantification of amoxicillin, UV detection is commonly employed, with wavelengths typically set between 230 nm and 283 nm. When using a deuterated internal standard like this compound for high-sensitivity and specific quantification, tandem mass spectrometry (LC-MS/MS) is the preferred detection method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with residual silanols on the column.- Use a column with end-capping or a bidentate C18 column like the Cogent Bidentate C18™ to minimize silanol interactions.- Adjust the mobile phase pH. A pH around 5.0 is often effective.- Consider a column specifically designed for polar compounds, such as the Agilent ZORBAX SB-Aq, which is stable in highly aqueous mobile phases.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Column temperature variations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent and re-equilibrate. If the problem persists, the column may need to be replaced.
Poor Resolution Between Amoxicillin and this compound Inadequate chromatographic separation.- Optimize the mobile phase composition by adjusting the ratio of organic modifier to buffer.- Decrease the flow rate to increase the interaction with the stationary phase.- Evaluate a column with a different selectivity (e.g., a C8 instead of a C18).
Low Signal Intensity - Inappropriate detection wavelength.- Sample degradation.- Low sample concentration.- Ensure the UV detector is set to an optimal wavelength for amoxicillin (e.g., 230 nm).- Prepare fresh samples, as amoxicillin can degrade in solution.- Concentrate the sample or increase the injection volume.
High Backpressure - Blockage in the HPLC system or column.- Particulate matter from the sample.- Filter all samples and mobile phases before use.- Use a guard column to protect the analytical column.- Reverse flush the column (if permitted by the manufacturer's instructions). If the pressure remains high, the column may be clogged and require replacement.

Data Presentation

Table 1: Recommended HPLC Columns for Amoxicillin Analysis

Column TypeStationary PhaseKey Features
Reversed-Phase C18Octadecylsilane bonded to silicaGeneral purpose, widely available, USP L1 classification.
Reversed-Phase C8Octylsilane bonded to silicaLess hydrophobic than C18, may offer different selectivity.
Agilent ZORBAX SB-AqC18 with special end-cappingDesigned for use with highly aqueous mobile phases, suitable for polar analytes like amoxicillin.
Cogent Bidentate C18™Bidentate C18 bonded to silicaOffers improved peak shape and reproducibility by shielding residual silanols.

Table 2: Typical Experimental Conditions for Amoxicillin and this compound Separation

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and 50 mM Potassium Dihydrogen Phosphate buffer (pH 5.0)
Gradient Isocratic or gradient depending on the complexity of the sample matrix
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
MS Detection (for D4) ESI+, monitoring m/z 366.1 for Amoxicillin and 370.1 for this compound

Experimental Protocols

Protocol 1: Standard HPLC-UV Method for Amoxicillin Quantification

  • Column: Cogent Bidentate C18™, 4.6 x 250 mm, 4µm.

  • Mobile Phase Preparation:

    • Diluent: Dissolve 6.8 g of monobasic potassium phosphate in 1 L of water and adjust the pH to 5.0 with potassium hydroxide.

    • Mobile Phase: Mix acetonitrile and the prepared diluent in a 3:97 (v/v) ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/minute.

    • Injection Volume: 10 µL.

    • Detection: UV at 230 nm.

  • Sample Preparation:

    • Dissolve the amoxicillin standard or sample in the diluent to achieve the desired concentration (e.g., 0.012 mg/mL).

    • Filter the sample through a 0.45 µm filter before injection.

Protocol 2: UPLC-MS/MS Method for Amoxicillin and this compound Quantification

  • Column: A suitable reversed-phase UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions:

      • Amoxicillin: Monitor the transition from m/z 366.1 to a suitable product ion.

      • This compound: Monitor the transition from m/z 370.1 to a suitable product ion.

  • Sample Preparation:

    • Spike a known concentration of this compound internal standard into all samples and calibration standards.

    • Perform a protein precipitation or solid-phase extraction if working with biological matrices.

    • Dilute the final extract with the initial mobile phase conditions.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_detection Detection cluster_data Data Analysis sp Sample Preparation (Dissolution, Spiking with D4) injector Autosampler/Injector sp->injector mp Mobile Phase Preparation (Buffer + Organic Solvent) pump Pump mp->pump pump->injector column Analytical Column (e.g., C18) injector->column detector Detector (UV or MS) column->detector oven Column Oven das Data Acquisition & Processing detector->das

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution_peak Check Column Type Adjust Mobile Phase pH peak_shape->solution_peak Yes resolution Poor Resolution? retention_time->resolution No solution_rt Check Mobile Phase Prep Use Column Oven retention_time->solution_rt Yes pressure High Backpressure? resolution->pressure No solution_res Optimize Mobile Phase Decrease Flow Rate resolution->solution_res Yes solution_pressure Filter Samples/Mobile Phase Use Guard Column pressure->solution_pressure Yes end Problem Resolved pressure->end No solution_peak->end solution_rt->end solution_res->end solution_pressure->end

Caption: A logical flow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Head-to-Head Comparison: Amoxicillin-d4 Versus Ampicillin as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of amoxicillin, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of two commonly used internal standards, the deuterated Amoxicillin-d4 and the structurally similar ampicillin, supported by experimental data to inform the selection of the most suitable IS for your bioanalytical needs.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring data integrity. While structurally analogous compounds like ampicillin have been traditionally used, the advent of stable isotope-labeled standards, such as Amoxicillin-d4, has set a new benchmark in bioanalytical assays.

Performance Under the Microscope: A Quantitative Comparison

The superiority of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte, which allows it to more effectively compensate for matrix effects and variability in sample processing. The following table summarizes key performance parameters for Amoxicillin-d4 and ampicillin as internal standards for amoxicillin quantification, based on data from published studies.

Performance ParameterAmoxicillin-d4Ampicillin
Linearity Range 153.6 - 18034.1 ng/mL[1]0.17 - 17.0 µg/mL (170 - 17000 ng/mL)[2][3]
Correlation Coefficient (r) ≥ 0.99[1]≥ 0.99[2]
Intra-day Precision (%CV) < 3.55%1.3 - 8.8%
Inter-day Precision (%CV) < 3.07%1.8 - 6.2%
Intra-day Accuracy (%RE) Within ±15%94.1 - 108.5%
Inter-day Accuracy (%RE) Within ±15%95.1 - 105.9%
Recovery Not explicitly reportedAmoxicillin: 66.3%, Ampicillin (IS): 71.6%
Matrix Effect Not explicitly reportedNot explicitly reported

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

The Gold Standard: Why Deuterated Analogs Excel

Stable isotope-labeled internal standards like Amoxicillin-d4 are widely considered the gold standard in quantitative bioanalysis for several key reasons:

  • Co-elution: Deuterated standards have nearly identical chromatographic retention times to the analyte, ensuring they are subjected to the same matrix effects at the same time.

  • Similar Extraction Recovery: The physical and chemical similarities between the analyte and its deuterated counterpart lead to more consistent and comparable recovery during sample preparation.

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major source of error in LC-MS/MS analysis. Because a deuterated IS is affected by the matrix in the same way as the analyte, it provides more accurate correction and, consequently, more reliable data.

While non-deuterated, structurally similar internal standards like ampicillin can be a cost-effective alternative, they may not always perfectly mimic the ionization and extraction behavior of amoxicillin, potentially leading to less accurate quantification, especially in complex biological matrices.

Experimental Workflows and Methodologies

The following sections detail typical experimental protocols for the quantification of amoxicillin in biological samples using either Amoxicillin-d4 or ampicillin as an internal standard.

General Bioanalytical Workflow

The diagram below illustrates a standard workflow for a bioanalytical method utilizing an internal standard.

experimental_workflow Bioanalytical Workflow with Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (Amoxicillin-d4 or Ampicillin) Sample->Spike_IS 1. Extraction Protein Precipitation / LLE / SPE Spike_IS->Extraction 2. Evaporation Evaporation to Dryness Extraction->Evaporation 3. Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 4. Injection Injection into LC-MS/MS Reconstitution->Injection 5. Chromatography Chromatographic Separation Injection->Chromatography 6. Detection Mass Spectrometric Detection Chromatography->Detection 7. Integration Peak Integration Detection->Integration 8. Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio 9. Quantification Quantification using Calibration Curve Ratio->Quantification 10.

A typical bioanalytical workflow using an internal standard.
Experimental Protocol Using Amoxicillin-d4 as Internal Standard

This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of amoxicillin and clavulanic acid in human plasma.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add the internal standard solution (Amoxicillin-d4).

  • Perform solid-phase extraction (SPE) to isolate the analytes and the internal standard.

  • Elute the compounds from the SPE cartridge.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Amoxicillin transition: m/z 364.00 → 223.00

    • Amoxicillin-d4 transition: m/z 368.00 → 227.00

Experimental Protocol Using Ampicillin as Internal Standard

This protocol is based on a validated LC-MS method for the determination of amoxicillin in human plasma.

1. Sample Preparation:

  • To a 500 µL aliquot of human plasma, add the internal standard solution (ampicillin).

  • Perform solid-phase extraction (SPE) using an appropriate cartridge (e.g., HLB Oasis).

  • Wash the cartridge to remove interferences.

  • Elute amoxicillin and ampicillin from the cartridge.

  • Evaporate the eluate and reconstitute the residue.

2. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 column (e.g., Hypersil Gold) is suitable.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is used.

  • Mass Spectrometry: Detection is carried out using a mass spectrometer with a turbo-ion spray source in the positive ion mode.

Conclusion and Recommendations

The choice between Amoxicillin-d4 and ampicillin as an internal standard should be guided by the specific requirements of the bioanalytical assay. The experimental data strongly suggests that Amoxicillin-d4, as a stable isotope-labeled internal standard, offers superior performance in terms of precision and accuracy, primarily due to its ability to more effectively compensate for matrix effects and procedural variability. For assays requiring the highest level of confidence and robustness, particularly in complex biological matrices and for regulatory submissions, Amoxicillin-d4 is the recommended choice.

References

A Comparative Guide to Linearity and Range Determination for Amoxicillin Calibration Curves Using Amoxicillin-D4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing linearity and determining the analytical range for amoxicillin quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Amoxicillin-D4 as an internal standard. The selection of an appropriate internal standard and the validation of the calibration curve are critical for accurate bioanalysis in research and drug development. This document presents supporting experimental data from various studies to aid in methodological decisions.

Introduction to Amoxicillin Quantification and the Role of Internal Standards

Amoxicillin is a widely used β-lactam antibiotic. Accurate quantification in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Amoxicillin-D4, is considered the gold standard. Amoxicillin-D4 shares near-identical physicochemical properties with amoxicillin, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. The following sections outline typical experimental protocols for amoxicillin quantification using Amoxicillin-D4 as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective method for extracting amoxicillin and its internal standard from plasma is Solid Phase Extraction.

  • Plasma Sample Pre-treatment : To a 100 µL aliquot of human plasma, add a working solution of Amoxicillin-D4.

  • Protein Precipitation : Precipitate proteins by adding an organic solvent such as acetonitrile.

  • SPE Cartridge Conditioning : Condition a solid phase extraction cartridge (e.g., Phenomenex Strata-X) with methanol followed by deionized water.

  • Sample Loading : Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge to remove interfering substances.

  • Elution : Elute amoxicillin and Amoxicillin-D4 from the cartridge using an appropriate elution solvent.

  • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of amoxicillin and Amoxicillin-D4 are achieved using a UPLC system coupled with a tandem mass spectrometer.

  • Chromatographic Column : A reversed-phase column, such as a UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is typically used for separation.[2]

  • Mobile Phase : An isocratic mobile phase consisting of acetonitrile and 2.0 mM ammonium formate in water (85:15, v/v) can be employed.[2]

  • Flow Rate : A flow rate of 0.400 mL/min is often used.

  • Mass Spectrometry : Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the negative ionization mode.

  • MRM Transitions : The multiple reaction monitoring (MRM) transitions are typically set to m/z 364.0 → 223.0 for amoxicillin and m/z 368.0 → 227.0 for Amoxicillin-D4.

Linearity and Range Determination: A Comparative Analysis

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The following table summarizes the linearity and range data for amoxicillin calibration curves from different studies, highlighting the performance with Amoxicillin-D4 and other internal standards.

Internal StandardAnalyteMatrixLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)ULOQ (ng/mL)Reference
Amoxicillin-D4 AmoxicillinHuman Plasma10.0 - 10000≥ 0.999710.010000
Amoxicillin-D4 AmoxicillinHuman Plasma50.43 - 31500.68Not Specified50.4331500.68
Amoxicillin-D4 AmoxicillinMinipig Plasma & Milk10 - 10000Not Specified1010000
GemifloxacinAmoxicillinHuman Plasma100 - 15000Not Specified10015000
4-hydroxytolbutamideAmoxicillinHuman Plasma10 - 15000≥ 0.99451015000
AmpicillinAmoxicillinHuman Plasma170 - 17000Not Specified17017000
CefadroxilAmoxicillinHuman Plasma1000 - 50000≥ 0.999100050000

Discussion of Comparative Data:

The data clearly demonstrates that methods employing Amoxicillin-D4 as an internal standard achieve excellent linearity (r² ≥ 0.9997) and a wide dynamic range, with LLOQs as low as 10 ng/mL. This high sensitivity is crucial for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.

In comparison, methods using other internal standards such as gemifloxacin, 4-hydroxytolbutamide, ampicillin, and cefadroxil also demonstrate acceptable linearity. However, the use of a stable isotope-labeled internal standard like Amoxicillin-D4 is generally preferred to minimize variability arising from ion suppression or enhancement in the mass spectrometer, a common issue with structurally different internal standards.

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for generating a calibration curve and the logical relationship for determining linearity and range.

G Experimental Workflow for Calibration Curve Generation cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result plasma Blank Plasma spike_amox Spike with varying concentrations of Amoxicillin plasma->spike_amox spike_is Spike with constant concentration of Amoxicillin-D4 spike_amox->spike_is spe Solid Phase Extraction spike_is->spe lcms LC-MS/MS Analysis spe->lcms peak_area Peak Area Integration (Amoxicillin & Amoxicillin-D4) lcms->peak_area ratio Calculate Peak Area Ratio (Amoxicillin / Amoxicillin-D4) peak_area->ratio plot Plot Peak Area Ratio vs. Concentration ratio->plot regression Linear Regression Analysis plot->regression cal_curve Calibration Curve regression->cal_curve

Caption: Workflow for generating an amoxicillin calibration curve.

G Logical Relationship for Linearity and Range Determination cluster_validation Validation Parameters cluster_criteria Acceptance Criteria (FDA Guidelines) cluster_determination Range Determination linearity Linearity (r²) r2_crit r² ≥ 0.99 linearity->r2_crit accuracy Accuracy (%) acc_crit ±15% of nominal value (±20% at LLOQ) accuracy->acc_crit precision Precision (%CV) prec_crit ≤15% CV (≤20% at LLOQ) precision->prec_crit working_range Validated Working Range lloq Lower Limit of Quantification (LLOQ) acc_crit->lloq Meets criteria at lowest concentration uloq Upper Limit of Quantification (ULOQ) acc_crit->uloq Meets criteria at highest concentration prec_crit->lloq prec_crit->uloq lloq->working_range uloq->working_range

Caption: Logic for determining linearity and analytical range.

Conclusion

The use of Amoxicillin-D4 as an internal standard in LC-MS/MS methods for amoxicillin quantification consistently yields excellent linearity and a wide, sensitive analytical range. While other internal standards can provide acceptable results, the stable isotope-labeled standard is superior for mitigating matrix effects and ensuring the highest data quality. The provided experimental protocols and comparative data serve as a valuable resource for researchers and scientists in the development and validation of robust bioanalytical methods for amoxicillin.

References

A Comparative Guide to the Determination of Amoxicillin's Limit of Detection (LOD) and Limit of Quantification (LOQ)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of amoxicillin. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate analytical technique for their specific needs. The guide details experimental protocols and presents a comparative analysis of performance data from High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Comparative Performance of Analytical Methods

The selection of an analytical method for the quantification of amoxicillin is contingent upon the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the LOD and LOQ values for amoxicillin as determined by various analytical techniques, providing a clear comparison of their performance.

Analytical MethodSample MatrixLODLOQReference
HPLC-UV Human Plasma-0.635 µg/mL[1]
Drugs and Wastewater16 µg/L54 µg/L[1]
Bulk Drug and Formulations0.4139 µg/mL1.2545 µg/mL
Capsules7.58 µg/mL22.9 µg/mL
LC-MS/MS Human Plasma-100 ng/mL[2]
Human Plasma-10 ng/mL[3]
Human Plasma-0.177 µg/mL[4]
Chicken Tissue0.10–2.20 µg/kg0.30–8.50 µg/kg
Bovine Liver and Fat5 µg/kg25 µg/kg
Spectrophotometry Drug Samples--
Pure Drug and Tablets0.9 µg/mL2.73 µg/mL
Pharmaceutical Formulations0.39 µg/mL (rFIA)1.31 µg/mL (rFIA)
Pharmaceutical Preparations0.04 mg/dL0.12 mg/dL

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the routine analysis of amoxicillin in pharmaceutical formulations due to its robustness and cost-effectiveness.

a. Sample Preparation (for Pharmaceutical Formulations):

  • Accurately weigh and powder a sufficient number of amoxicillin capsules.

  • Transfer a portion of the powder equivalent to a specified amount of amoxicillin into a volumetric flask.

  • Dissolve the powder in a suitable diluent (e.g., a mixture of the mobile phase or water).

  • Sonicate the solution for a specified time to ensure complete dissolution.

  • Dilute the solution to the final volume with the diluent.

  • Filter the solution through a 0.45 µm membrane filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) in a specified ratio. The mobile phase is typically degassed before use.

  • Flow Rate: A constant flow rate, typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at the maximum absorbance wavelength of amoxicillin, which is around 230 nm or 272 nm depending on the mobile phase.

  • Injection Volume: A fixed volume, typically 20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 28°C or 40°C.

c. Determination of LOD and LOQ: LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve. The formulas are:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slopes of the calibration curves.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications where low concentrations of amoxicillin need to be quantified in complex matrices like plasma or tissue.

a. Sample Preparation (for Biological Matrices):

  • Protein Precipitation: To a known volume of plasma, add a precipitating agent like acetonitrile or methanol. Vortex the mixture to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent, often the mobile phase.

  • Solid Phase Extraction (SPE): For cleaner samples and lower detection limits, SPE can be employed. This involves loading the sample onto an SPE cartridge, washing away interferences, and eluting the analyte of interest.

b. LC-MS/MS Conditions:

  • Chromatographic Separation: Achieved on a C18 or a specialized column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for amoxicillin.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for amoxicillin and an internal standard are monitored for quantification. For amoxicillin, a common transition is m/z 366.4 → 208.0.

c. Determination of LLOQ (Lower Limit of Quantification): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).

UV-Visible Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of amoxicillin in pure form or in simple pharmaceutical formulations.

a. Sample Preparation:

  • Prepare a stock solution of amoxicillin of a known concentration in a suitable solvent (e.g., distilled water or a buffer solution).

  • Prepare a series of standard solutions by diluting the stock solution.

b. Methodologies:

  • Direct Spectrophotometry: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) of amoxicillin.

  • Derivative Spectrophotometry: This can be used to resolve overlapping spectra in mixtures. First or second-order derivative spectra are recorded, and the peak amplitudes are measured.

  • Colorimetric Methods: Amoxicillin can be reacted with a chromogenic reagent to form a colored complex, which is then measured at its λmax. For example, a reaction with ninhydrin in the presence of sodium bicarbonate produces a colored product that can be measured at 420 nm.

c. Determination of LOD and LOQ: Similar to HPLC-UV, the LOD and LOQ are calculated from the calibration curve using the standard deviation of the blank or the y-intercept and the slope.

Visualizations

The following diagrams illustrate the typical experimental workflows for the determination of amoxicillin's LOD and LOQ using the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_calc LOD/LOQ Calculation start Amoxicillin Sample dissolution Dissolution & Sonication start->dissolution dilution Dilution dissolution->dilution filtration Filtration (0.45 µm) dilution->filtration hplc HPLC System (C18 Column) filtration->hplc uv_detector UV Detector (e.g., 230 nm) hplc->uv_detector data_acquisition Data Acquisition uv_detector->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration calculation LOD & LOQ Calculation calibration->calculation

Caption: Workflow for LOD/LOQ Determination of Amoxicillin by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation (Biofluid) cluster_analysis LC-MS/MS Analysis cluster_calc LLOQ Determination start Plasma/Serum Sample protein_precip Protein Precipitation (e.g., Acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction & Evaporation centrifuge->extract reconstitute Reconstitution extract->reconstitute lc LC Separation reconstitute->lc msms Tandem MS (MRM Mode) lc->msms data_acquisition Data Acquisition msms->data_acquisition calibration Calibration Curve (Lowest Standard) data_acquisition->calibration precision_accuracy Precision & Accuracy (within 20%) calibration->precision_accuracy

Caption: Workflow for LLOQ Determination of Amoxicillin by LC-MS/MS.

Spectrophotometry_Workflow cluster_prep Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_calc LOD/LOQ Calculation start Amoxicillin Standard stock_solution Prepare Stock Solution start->stock_solution serial_dilution Serial Dilutions stock_solution->serial_dilution spectrophotometer UV-Vis Spectrophotometer serial_dilution->spectrophotometer absorbance_measurement Measure Absorbance (at λmax) spectrophotometer->absorbance_measurement calibration Calibration Curve Construction absorbance_measurement->calibration calculation LOD & LOQ Calculation calibration->calculation

Caption: Workflow for LOD/LOQ Determination of Amoxicillin by Spectrophotometry.

References

Inter-laboratory comparison of amoxicillin analysis methods.

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-laboratory Perspective on Amoxicillin Analysis: A Comparative Guide

Guide to Analytical Methods for Amoxicillin Quantification

This guide offers a detailed comparison of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays for the quantitative analysis of amoxicillin. It is designed for researchers, scientists, and professionals in drug development, providing objective performance data and supporting experimental methodologies.

Executive Summary

The accurate quantification of amoxicillin is paramount for ensuring the quality of pharmaceutical products and for advancing clinical research. This document provides a comparative overview of three principal analytical techniques: HPLC, LC-MS/MS, and the microbiological assay. HPLC is presented as a robust and cost-effective method for routine quality control. LC-MS/MS is highlighted for its superior sensitivity and selectivity, making it ideal for complex bioanalysis. The microbiological assay is included for its unique ability to measure the biological activity of amoxicillin. This guide synthesizes data from multiple studies to aid laboratories in selecting the most suitable method for their specific requirements.

Comparative Performance Data

The following table summarizes the key performance metrics for each analytical method, offering a clear comparison of their capabilities.

Table 1: Comparison of Quantitative Parameters for Amoxicillin Analysis Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Microbiological Assay
Linearity Range 20-100 µg/mL[1][2]10 ng/mL - 10 µg/mL[3][4]Dependent on microbial species and assay conditions
Accuracy (% Recovery) 99.26-99.53%[1]95.1-105.9% (inter-day)Data not consistently reported across studies
Precision (%RSD) < 2% (intra- and inter-day)1.8-6.2% (inter-day)Intra-assay CV: 4.6-11.0%, Inter-assay CV: 1.0-10.3%
Limit of Detection (LOD) 0.4139 µg/mL0.05 µg/mLData not consistently reported across studies
Limit of Quantification (LOQ) 1.2545 µg/mL10 ng/mL~0.15 µg/mL (example with vancomycin)

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A widely used method for the routine analysis of amoxicillin in bulk and pharmaceutical dosage forms.

  • Sample Preparation:

    • A sample equivalent to 100 mg of amoxicillin is accurately weighed and transferred to a 100 mL volumetric flask.

    • Approximately 70 mL of the mobile phase is added, and the solution is sonicated for 20 minutes to ensure complete dissolution.

    • The flask is brought to volume with the mobile phase to achieve a stock solution concentration of 1000 µg/mL.

    • The resulting solution is filtered through a 0.45 µm membrane filter.

    • Working standards are prepared by diluting the stock solution to concentrations within the linear range (e.g., 20-160 µg/mL).

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250x4.6mm, 5 µm particle size) is typically used.

    • Mobile Phase: A common mobile phase consists of a mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 95:5 v/v), with the pH adjusted to around 5.0.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: UV detection is performed at 230 nm or 283 nm.

    • Injection Volume: A 20 µL injection volume is typical.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is preferred for its high sensitivity and selectivity, especially for samples in complex biological matrices.

  • Sample Preparation (Solid-Phase Extraction for Plasma):

    • An internal standard, such as ampicillin, is added to a 0.5 mL plasma sample.

    • A solid-phase extraction (SPE) cartridge (e.g., HLB Oasis) is conditioned with methanol and then water.

    • The plasma sample is loaded onto the conditioned SPE cartridge.

    • The cartridge is washed to remove interfering substances.

    • Amoxicillin and the internal standard are eluted from the cartridge using the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A C18 column, such as a Hypersil Gold (4.6 x 50 mm, 3 µm), is suitable.

    • Mobile Phase: An isocratic or gradient mobile phase of 10mM ammonium formate buffer (pH 5.0) and acetonitrile (e.g., 10:90 v/v) is used.

    • Flow Rate: A flow rate of 0.4 mL/min is often employed.

    • Mass Spectrometry: Detection is achieved using electrospray ionization in the positive ion mode (ESI+).

    • Transitions: Specific mass-to-charge ratio (m/z) transitions are monitored for amoxicillin (e.g., 366.1 → 349.2) and the internal standard.

Microbiological Assay

This assay determines the potency of amoxicillin by measuring its inhibitory effect on the growth of a susceptible microorganism.

  • Preparation of Media and Test Organism:

    • A suitable antibiotic medium, such as Antibiotic Medium 2, is prepared and sterilized.

    • A standardized inoculum of a susceptible test organism, for instance, Micrococcus luteus ATCC 9341, is prepared.

    • The molten agar medium is inoculated with the test organism and poured into petri dishes to form a uniform layer.

  • Assay Procedure:

    • Stock solutions of the amoxicillin standard and the test sample are prepared in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

    • A series of dilutions of the standard solution are made to construct a standard curve. The test sample is diluted to fall within the concentration range of the standard curve.

    • Sterile cylinders are placed on the surface of the solidified agar.

    • The cylinders are filled with the standard and sample solutions.

    • The plates are incubated at a suitable temperature (e.g., 32-37°C) for 16-20 hours.

    • The diameter of the zone of inhibition is measured for each cylinder.

    • A calibration curve is constructed by plotting the zone diameter against the logarithm of the standard concentrations.

    • The concentration of the sample is determined by interpolating its zone of inhibition on the calibration curve.

Visualizations

The following diagrams illustrate the general workflow for amoxicillin analysis and its mechanism of action.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis raw_sample Raw Sample (e.g., Tablet, Plasma) extraction Extraction / Dilution raw_sample->extraction filtration Filtration / Cleanup extraction->filtration final_sample Prepared Sample filtration->final_sample hplc HPLC final_sample->hplc Injection lcms LC-MS/MS final_sample->lcms Injection microbio Microbiological Assay final_sample->microbio Application chromatogram Chromatogram / Zone of Inhibition hplc->chromatogram lcms->chromatogram microbio->chromatogram quantification Quantification chromatogram->quantification results Results quantification->results Amoxicillin_MoA amoxicillin Amoxicillin pbp Penicillin-Binding Proteins (PBPs) amoxicillin->pbp Binds to cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Inhibits lysis Cell Lysis & Bacterial Death cell_wall->lysis Leads to

References

Cross-Validation of Analytical Methods: A Comparative Guide to Using Amoxicillin D4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amoxicillin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is critical for the development of robust and reliable bioanalytical methods. This guide provides a comprehensive comparison of analytical methods for amoxicillin, with a focus on the cross-validation of methods using Amoxicillin D4 as an internal standard. Experimental data and detailed protocols are presented to support the superior performance of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Performance Comparison of Internal Standards

This compound, a deuterated analog of amoxicillin, is an ideal internal standard as it shares similar physicochemical properties with the analyte, including extraction recovery, and chromatographic retention time, while having a different mass-to-charge ratio (m/z) for distinct detection by mass spectrometry.[1][2] This minimizes the variability introduced during sample preparation and analysis. Other compounds, such as ampicillin and gemifloxacin, have also been utilized as internal standards for amoxicillin quantification.[3][4] However, structural analogs that are not isotopically labeled may exhibit different extraction efficiencies and matrix effects, potentially compromising the accuracy and precision of the method.

The following table summarizes the performance characteristics of analytical methods for amoxicillin using different internal standards. The data is compiled from various validated LC-MS/MS methods.

ParameterMethod using this compoundMethod using AmpicillinMethod using GemifloxacinMethod using 4-hydroxytolbutamide
Linearity Range (ng/mL) 50.43–31500.68[3]Not explicitly stated for a direct comparison100–1500010–15000
Correlation Coefficient (r) > 0.99Not explicitly statedNot explicitly stated≥ 0.9945
Lower Limit of Quantitation (LLOQ) (ng/mL) 10Not explicitly stated10010
Intra-day Precision (%CV) < 3.55Not explicitly stated< 3.53≤ 7.08
Inter-day Precision (%CV) < 3.07Not explicitly stated< 5.63≤ 7.08
Accuracy (%RE) Not explicitly statedNot explicitly statedNot explicitly stated-1.26 to 10.9
Recovery (%) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Matrix Effect (%CV) < 10Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

LC-MS/MS Method using this compound as Internal Standard

This protocol is a representative example for the quantification of amoxicillin in human plasma.

a. Sample Preparation: Solid Phase Extraction (SPE)

  • To 500 µL of human plasma, add 50 µL of this compound internal standard solution (concentration to be optimized).

  • Vortex the sample for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

b. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Kromasil 100-5 C18 (100mm x 4.6 mm, 5µm)

  • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 15 µL

  • Column Temperature: 40°C

  • Run Time: 2.20 minutes

c. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Amoxicillin: 363.9 → 223.10

    • This compound: 368.00 → 227.10

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of an analytical method for amoxicillin using this compound.

Cross-Validation Workflow for Amoxicillin Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_cross_validation Cross-Validation with Alternative Method Plasma Plasma Sample Spike_IS Spike with this compound Plasma->Spike_IS Extraction Solid Phase Extraction (SPE) Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision MS_Detection->Precision Stability Stability MS_Detection->Stability Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect Compare_Results Compare Quantitative Results Linearity->Compare_Results Accuracy->Compare_Results Precision->Compare_Results Alternative_Method Alternative Validated Method (e.g., different IS or extraction) Alternative_Method->Compare_Results Assess_Bias Assess for Systematic Bias Compare_Results->Assess_Bias

Caption: Workflow for analytical method cross-validation.

Conclusion

The use of a stable isotope-labeled internal standard like this compound is the gold standard for the quantitative analysis of amoxicillin in biological matrices by LC-MS/MS. The presented data demonstrates that methods utilizing this compound exhibit excellent linearity, sensitivity, accuracy, and precision. While other internal standards can be used, they may introduce variability and require more extensive validation to ensure the absence of differential matrix effects and extraction efficiencies. For robust and reliable bioanalytical data, the use of this compound is highly recommended. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and scientists in the development and cross-validation of analytical methods for amoxicillin.

References

Amoxicillin-d4 vs. C13-Labeled Amoxicillin: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of amoxicillin using mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, offering a means to correct for variability during sample preparation, chromatography, and ionization. The two most common types of SIL internal standards for amoxicillin are deuterium-labeled (Amoxicillin-d4) and Carbon-13-labeled (C13-labeled amoxicillin). This guide provides an objective comparison of their performance, supported by experimental data and established analytical principles.

Key Performance Differences: A Theoretical and Practical Comparison

While both Amoxicillin-d4 and C13-labeled amoxicillin serve to mimic the analyte, their subtle structural differences can lead to significant variations in analytical performance. The ideal internal standard should co-elute with the analyte and experience identical matrix effects.

FeatureAmoxicillin-d4 (Deuterium-Labeled)C13-Labeled AmoxicillinRationale & Implications
Chromatographic Co-elution Often elutes slightly earlier than unlabeled amoxicillin due to the "isotope effect".[1][2] The C-D bond is slightly stronger and less polar than the C-H bond.[3]Co-elutes perfectly with unlabeled amoxicillin.[4] The physicochemical properties are virtually identical.[5]Perfect co-elution is critical for accurate matrix effect compensation. If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.
Matrix Effect Compensation May not fully compensate for matrix effects if chromatographic separation from the analyte occurs.Provides superior compensation for matrix effects due to identical elution profiles.In complex biological matrices, co-eluting matrix components can significantly impact ionization efficiency. An internal standard that experiences the exact same matrix effects as the analyte provides more reliable data.
Isotopic Stability Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen atoms under certain pH or temperature conditions, particularly if the label is on an exchangeable site (e.g., -OH, -NH).Highly stable as the 13C atoms are integrated into the carbon backbone of the molecule and are not prone to exchange.Isotopic instability can lead to a loss of the label and compromise the accuracy of the quantification.
Cost & Availability Often more affordable and widely available for a broader range of molecules.Generally more expensive and may be less readily available due to more complex synthesis.Budgetary constraints may influence the choice of internal standard, but this should be weighed against the potential for compromised data quality.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of amoxicillin using Amoxicillin-d4 as the internal standard, as reported in various studies.

Table 1: Performance Characteristics of Amoxicillin-d4 as an Internal Standard in LC-MS/MS Methods

Validation ParameterMatrixLinearity Range (ng/mL)Accuracy (% RE)Precision (% RSD)Reference
Linearity (r²)Human Plasma10 - 15,000-1.26 to 10.9≤ 7.08 (Inter-day)
Accuracy & PrecisionHuman Plasma50.43 - 31,500.68Within ±15%< 3.55 (Inter-batch)
RecoveryPorcine Tissues10 - 500 µg/kgNot explicitly stated< 11.2

These studies demonstrate that validated methods using Amoxicillin-d4 can achieve acceptable levels of accuracy and precision. However, the theoretical advantages of C13-labeled standards in minimizing chromatographic shifts and improving matrix effect compensation suggest that a C13-labeled amoxicillin would likely provide even more robust and accurate results, particularly in complex or variable matrices.

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of Amoxicillin-d4 as an internal standard for the quantification of amoxicillin in biological matrices.

Protocol 1: Quantification of Amoxicillin in Human Plasma using LC-MS/MS

This protocol is a composite based on methodologies described in the literature.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of Amoxicillin-d4 internal standard solution (concentration to be optimized, e.g., 2.5 µg/mL).

  • Add 200 µL of methanol/formic acid (99.9/0.1, v/v) to precipitate proteins.

  • Vortex mix for 15 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Dilute the supernatant 1:4 with water/formic acid (99.9/0.1, v/v) before injection.

2. LC-MS/MS Analysis

  • LC System: UltiMate 3000RS system or equivalent.

  • Column: Accucore C18 100 × 2.1 mm (2.6 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-5.0 min: Linearly increase to 50% B

    • 5.0-6.0 min: Increase to 100% B

    • 6.0-7.5 min: Hold at 100% B

    • 7.5-9.0 min: Return to 2% B and equilibrate.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Q Exactive Focus hybrid quadrupole-Orbitrap or equivalent triple quadrupole instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan or Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Amoxicillin: e.g., m/z 366.1 -> 208.1

    • Amoxicillin-d4: e.g., m/z 370.1 -> 212.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard (Amoxicillin-d4 or C13-Amoxicillin) plasma->spike precipitate Protein Precipitation (e.g., Methanol/Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Generalized workflow for amoxicillin quantification.

Logical Comparison of Internal Standards

G cluster_d4 Amoxicillin-d4 cluster_c13 C13-Amoxicillin d4_pros Pros: - More Affordable - Widely Available d4_cons Cons: - Potential Chromatographic Shift - Incomplete Matrix Effect Correction - Potential for H/D Exchange c13_pros Pros: - Perfect Co-elution - Superior Matrix Effect Compensation - High Isotopic Stability c13_cons Cons: - More Expensive - Less Available

Caption: Key characteristics of each internal standard.

Conclusion and Recommendation

For the routine analysis of amoxicillin, particularly in regulated bioanalysis or when developing reference methods, C13-labeled amoxicillin is the superior choice for an internal standard . Its identical physicochemical properties to the native analyte ensure co-elution, leading to more effective compensation for matrix effects and ultimately more accurate and robust quantitative data.

While Amoxicillin-d4 can be a viable and cost-effective alternative , researchers must be aware of its potential limitations, including chromatographic shifts and the possibility of incomplete matrix effect correction. Thorough method validation is critical when using a deuterated internal standard to ensure that these potential issues do not compromise the accuracy of the results. The choice between the two will ultimately depend on the specific application, the complexity of the sample matrix, the required level of accuracy, and budgetary constraints.

References

Enhancing Bioanalytical Specificity and Selectivity: A Comparative Guide to Amoxicillin D4 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, particularly in the quantification of drug molecules in complex biological matrices, achieving high specificity and selectivity is paramount. This guide provides a comprehensive comparison of analytical methodologies for amoxicillin, with a focus on the use of its deuterated stable isotope, Amoxicillin D4, as an internal standard. The inclusion of this compound in analytical workflows, especially those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly enhances the accuracy and reliability of quantification in challenging matrices such as plasma, milk, and tissue homogenates.

This compound is a deuterated form of amoxicillin, where four hydrogen atoms have been replaced with deuterium.[1][2] This isotopic labeling results in a molecule that is chemically identical to amoxicillin but has a different molecular weight.[1] This property makes it an ideal internal standard for mass spectrometry-based assays, as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, allowing for more accurate correction and quantification.[3][4]

Comparative Analysis of Analytical Methods

The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust bioanalytical method development. It offers distinct advantages over methods that use other internal standards (e.g., structural analogs like ampicillin or cephalexin) or no internal standard at all.

Table 1: Comparison of Analytical Methods for Amoxicillin Quantification

ParameterMethod with this compound (LC-MS/MS)Method with other IS (e.g., Ampicillin) (LC-MS/MS)Method without IS (HPLC-UV)
Specificity Very High: Differentiated by mass-to-charge ratio (m/z)High: Differentiated by chromatography and massModerate: Reliant on chromatographic separation
Selectivity Excellent: Minimizes interference from matrix componentsGood: Potential for co-eluting interferencesSusceptible to matrix interference
Matrix Effect Compensation Excellent: Co-eluting internal standard mimics analyte behaviorModerate: Differences in physicochemical properties can lead to varied matrix effectsPoor: No internal correction for matrix-induced signal suppression or enhancement
Precision (%RSD) Typically < 5%Typically < 10%Can be > 15% in complex matrices
Accuracy (%RE) Typically within ± 5%Typically within ± 15%Can be significantly biased
Lower Limit of Quantification (LLOQ) Low ng/mL range (e.g., 10 ng/mL in plasma and milk)ng/mL to µg/mL rangeµg/mL range

Experimental Protocols

The following protocols are representative of methodologies for the quantification of amoxicillin in complex matrices using this compound as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

  • Objective: To extract amoxicillin and this compound from human plasma while removing interfering substances.

  • Procedure:

    • To 0.5 mL of plasma, add the this compound internal standard solution.

    • Pre-condition an Oasis HLB SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., mobile phase).

    • Inject the eluate into the LC-MS/MS system.

2. Sample Preparation: Protein Precipitation for Plasma and Milk Samples

  • Objective: A simpler and faster method for sample clean-up.

  • Procedure:

    • To a small volume of plasma or milk (e.g., 50 µL), add a precipitation solution containing this compound (e.g., methanol with 400 ng/mL this compound).

    • Vortex the mixture to precipitate proteins.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 column is commonly used for separation.

    • Mobile Phase: A gradient of an aqueous solution (e.g., 5mM ammonium acetate or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective detection and quantification.

      • Amoxicillin transition: e.g., m/z 366.1 → 349.2

      • This compound transition: e.g., m/z 370.1 → 114.15

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Matrix Complex Matrix (Plasma, Milk, etc.) Spike Spike with This compound (IS) Matrix->Spike Extraction Extraction (SPE or Protein Precipitation) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for amoxicillin quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_matrix Matrix Effects Amox Amoxicillin ME Ion Suppression/ Enhancement Amox->ME Affected by Quant Accurate Quantification Amox->Quant Measured against AmoxD4 This compound AmoxD4->ME Affected similarly AmoxD4->Quant Corrects for ME->Amox ME->AmoxD4

Caption: Rationale for using a deuterated internal standard.

References

Safety Operating Guide

Safeguarding Health and Environment: A Guide to the Proper Disposal of Amoxicillin D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Amoxicillin D4, a deuterated form of the widely used antibiotic amoxicillin, requires careful handling and adherence to specific disposal protocols to mitigate risks and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and the preservation of our ecosystems.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. According to its Safety Data Sheet (SDS), this compound may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled[1]. Therefore, personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment[1].

  • Hand Protection: Wear appropriate protective gloves[1].

  • Eye Protection: Use safety glasses or goggles.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

In the event of accidental release, spills should be cleaned up immediately. The spilled solid should be swept up and placed into a suitable container for disposal, avoiding dust formation. It is imperative to prevent the product from entering drains.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to protect public health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.

A significant recent development is the EPA's finalization of the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P-List Rule," often referred to as Subpart P. This rule specifically prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities. While this compound is not listed as a hazardous waste, it is crucial to consult federal, state, and local regulations to ensure full compliance, as state regulations may be more stringent than federal ones.

Environmental Impact of Improper Disposal

The improper disposal of antibiotics like amoxicillin poses a significant threat to the environment. These compounds can contaminate water supplies and soil, harming wildlife and potentially impacting human health. Studies have shown that a substantial portion of antibiotics consumed globally ends up in rivers, with amoxicillin being one of the most frequently detected contaminants. This contamination can lead to the development of antibiotic-resistant bacteria, a major global health concern. Therefore, following proper disposal procedures is not just a matter of regulatory compliance but also a critical environmental responsibility.

Step-by-Step Disposal Protocol for this compound in a Laboratory Setting

This protocol outlines the recommended procedure for the disposal of this compound in a research or drug development environment.

1. Waste Identification and Segregation:

  • Characterize the this compound waste. Determine if it is unused, expired, or contaminated.

  • Segregate this compound waste from other chemical waste streams to ensure proper handling and disposal.

2. Containerization and Labeling:

  • Place the this compound waste in a designated, well-sealed, and properly labeled container.

  • The label should clearly identify the contents as "this compound Waste" and include any other information required by your institution's waste management plan and local regulations.

3. Disposal Options:

  • Preferred Method: Licensed Hazardous Waste Vendor: The most responsible and compliant method for disposing of chemical waste from a laboratory is to use a licensed hazardous waste disposal company. These companies are equipped to handle and dispose of pharmaceutical waste in accordance with all federal, state, and local regulations, typically through high-temperature incineration.

  • Alternative Method (for non-hazardous determination): If, after consulting your institution's environmental health and safety (EHS) department and relevant regulations, this compound is determined not to be a hazardous waste, it may be permissible to dispose of it in the trash. However, this should be done with extreme caution and only as a last resort if a hazardous waste vendor is not an option.

    • Deactivation (if applicable and safe): While not explicitly detailed for this compound, some chemical waste can be deactivated in the lab before disposal. This should only be performed if a validated and safe protocol is available and approved by your EHS department.

    • Inertization: Mix the this compound with an inert and non-recyclable material such as dirt, cat litter, or used coffee grounds to make it less appealing and to prevent accidental ingestion or release.

    • Secure Containment: Place the mixture in a sealed container, such as a plastic bag, before placing it in the municipal solid waste.

4. Documentation:

  • Maintain accurate records of the disposal of this compound, including the date, quantity, and method of disposal. This documentation is crucial for regulatory compliance and institutional record-keeping.

Summary of Disposal Options

Disposal MethodDescriptionRegulatory ComplianceEnvironmental Impact
Licensed Hazardous Waste Vendor (Incineration) Collection and disposal by a certified company specializing in chemical and pharmaceutical waste. The waste is typically destroyed via high-temperature incineration.Highest Level of Compliance. Adheres to EPA, DEA, and state regulations.Lowest Environmental Impact. Ensures complete destruction of the active pharmaceutical ingredient, preventing environmental contamination.
Inertization and Landfill (Trash) Mixing the chemical with an unappealing substance and placing it in a sealed container before disposing of it in the municipal solid waste.Variable. Compliance depends on federal, state, and local regulations. Requires confirmation that the waste is not classified as hazardous.Moderate to High Environmental Risk. Potential for leaching from landfills and contributing to environmental contamination if not properly contained.
Sewer Disposal (Flushing) Washing the chemical down the drain.Non-Compliant for Hazardous Waste. Prohibited by the EPA's Subpart P for hazardous pharmaceutical waste in healthcare facilities. Generally discouraged for all pharmaceuticals.High Environmental Impact. Directly introduces the active compound into the water system, contributing to water pollution and the development of antibiotic resistance.

Disposal Workflow Diagram

AmoxicillinD4_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator (if needed) start->ppe assess_waste Assess Waste: - Unused/Expired - Contaminated segregate Segregate Waste assess_waste->segregate ppe->assess_waste containerize Containerize and Label Waste segregate->containerize consult_ehs Consult Institutional EHS & Federal, State, Local Regulations containerize->consult_ehs hazardous_q Is Waste Classified as Hazardous? consult_ehs->hazardous_q hw_vendor Arrange for Pickup by Licensed Hazardous Waste Vendor hazardous_q->hw_vendor Yes non_hazardous Follow Institutional Protocol for Non-Hazardous Chemical Waste hazardous_q->non_hazardous No incineration High-Temperature Incineration hw_vendor->incineration document Document Disposal: - Date - Quantity - Method incineration->document inertize Inertize: Mix with non-recyclable material (e.g., cat litter, coffee grounds) non_hazardous->inertize seal Place in Sealed Container inertize->seal trash Dispose in Municipal Solid Waste seal->trash trash->document end End of Disposal Process document->end

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Amoxicillin D4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for handling Amoxicillin D4, a deuterated form of the antibiotic Amoxicillin. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

This compound may cause allergic skin reactions and respiratory sensitization if inhaled.[1][2][3][4] Therefore, appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategoryRequired EquipmentSpecifications and Use
Hand Protection Nitrile or neoprene glovesInspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with laboratory practices.[1]
Eye Protection Safety glasses with side shields or gogglesWear whenever handling this compound in solid form or in solution to protect against splashes or airborne particles.
Body Protection Laboratory coat or disposable gownA disposable gown is preferred. It should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
Respiratory Protection NIOSH/MSHA approved respiratorRequired when handling the solid compound, especially if there is a potential for dust generation. A fit-tested N95 or N100 mask is recommended. In cases of inadequate ventilation or potential for uncontrolled release, a positive pressure air-supplied respirator should be used.

Operational Plan and Handling Procedures

Safe handling practices are crucial to minimize the risk of exposure to this compound.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. General and local exhaust ventilation is recommended to keep exposure to airborne particles to a minimum. For procedures that may generate dust, a chemical fume hood should be used.

  • Dust Control: Minimize the generation and accumulation of dust.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary PPE should be readily available and inspected for any damage.

  • Donning PPE: Put on a lab coat or gown, followed by safety glasses or goggles. Next, put on the appropriate respirator. Finally, wear two pairs of powder-free nitrile or neoprene gloves, with one pair tucked under the cuff of the gown and the second pair over the cuff.

  • Weighing and Transfer: When weighing the solid compound, do so in a chemical fume hood or a ventilated balance enclosure to control dust. Use appropriate tools (e.g., spatulas) to handle the powder and avoid creating airborne dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer pair of gloves should be removed first, followed by the gown, inner gloves, and then the respirator and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to others.

Waste Segregation:

  • Contaminated PPE: All disposable PPE, such as gloves, gowns, and masks, that has come into contact with this compound should be considered chemical waste.

  • Unused Product: Unused or expired this compound must be disposed of as chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) should be disposed of as chemical waste. Reusable glassware should be decontaminated according to standard laboratory procedures.

Disposal Protocol:

  • Collection: Place all contaminated solid waste, including unused product and PPE, into a designated, clearly labeled, and sealed waste container.

  • Inactivation (if applicable): For liquid waste containing this compound, consult your institution's environmental health and safety (EHS) office for specific guidance on chemical inactivation before disposal.

  • Labeling: Ensure the waste container is labeled with the contents (this compound waste) and the appropriate hazard symbols.

  • Storage: Store the waste container in a designated and secure area until it can be collected by the institution's hazardous waste disposal service.

  • Regulatory Compliance: All disposal must be in accordance with federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash.

Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_outcome Final PPE Ensemble start Start: Handling this compound check_form Is the this compound in solid (powder) form? start->check_form check_aerosol Potential for aerosol or dust generation? check_form->check_aerosol Yes check_splash Potential for splash? check_form->check_splash No (in solution) eye_protection Eye Protection: - Safety Glasses with Side Shields or Goggles check_aerosol->eye_protection No respiratory_protection Respiratory Protection: - NIOSH/MSHA Approved Respirator (e.g., N95) check_aerosol->respiratory_protection Yes hand_protection Hand Protection: - Nitrile or Neoprene Gloves check_splash->hand_protection No check_splash->eye_protection Yes body_protection Body Protection: - Lab Coat or Gown hand_protection->body_protection full_ppe Full PPE Required: - Gloves - Gown - Eye Protection - Respirator hand_protection->full_ppe standard_ppe Standard PPE: - Gloves - Gown - Eye Protection hand_protection->standard_ppe body_protection->full_ppe:n body_protection->standard_ppe:n eye_protection->hand_protection eye_protection->full_ppe eye_protection->standard_ppe respiratory_protection->eye_protection respiratory_protection->full_ppe

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.